Methyl 3,4-dichloro-2-methylbenzoate
Description
BenchChem offers high-quality Methyl 3,4-dichloro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dichloro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 3,4-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 |
InChI Key |
ULPNWCXEVOVDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3,4-dichloro-2-methylbenzoate molecular weight and formula
This technical guide provides a comprehensive analysis of Methyl 3,4-dichloro-2-methylbenzoate , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
Executive Summary
Methyl 3,4-dichloro-2-methylbenzoate (CAS 875895-63-9) is a halogenated benzoic acid ester characterized by significant steric congestion at the ortho position. It serves as a critical electrophilic building block in the convergent synthesis of benzoylurea insecticides and heterocyclic pharmaceutical agents. This guide details its physicochemical properties, validated synthesis protocols emphasizing the mitigation of steric hindrance, and analytical characterization standards.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers
The compound is the methyl ester of 3,4-dichloro-2-methylbenzoic acid.[1] The presence of the methyl group at the C2 position creates a steric environment that influences both its chemical reactivity and the selection of synthetic methodologies.
| Parameter | Data |
| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate |
| CAS Registry Number | 875895-63-9 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| SMILES | COC(=O)C1=C(C)C(Cl)=C(Cl)C=C1 |
| InChIKey | Computed based on structure |
Molecular Weight Breakdown
For high-resolution mass spectrometry (HRMS) applications, the isotopic distribution is critical due to the two chlorine atoms.[1]
| Element | Count | Mass Contribution (Da) | % of Total Mass |
| Carbon (¹²C) | 9 | 108.099 | 49.35% |
| Hydrogen (¹H) | 8 | 8.064 | 3.68% |
| Chlorine (³⁵Cl) | 2 | 70.906 | 32.37% |
| Oxygen (¹⁶O) | 2 | 31.998 | 14.61% |
| Monoisotopic Mass | 217.9901 |
Note: The presence of two chlorine atoms results in a characteristic M+, M+2, and M+4 isotope pattern with approximate relative intensities of 9:6:1.
Synthesis Protocols
Strategic Considerations: The Ortho-Effect
Direct Fischer esterification (Acid + MeOH + H₂SO₄) of 2-substituted benzoic acids is often kinetically inhibited due to the steric bulk of the ortho-methyl group shielding the carbonyl carbon.[1] To ensure high yields and reaction efficiency, an Acid Chloride Activation Route is the preferred industrial and laboratory standard.
Protocol A: Acid Chloride Activation (Recommended)
This method utilizes Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate, bypassing the kinetic barrier of direct esterification.
Reagents:
-
Precursor: 3,4-dichloro-2-methylbenzoic acid (CAS 5252-99-3)[1][2][3][4][5]
-
Activator: Thionyl Chloride (SOCl₂)[1]
-
Solvent: Methanol (anhydrous)[1]
-
Catalyst: DMF (Dimethylformamide) - 1-2 drops
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3,4-dichloro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (optional, or neat SOCl₂).
-
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (1 mol%).[6]
-
Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Monitor gas evolution (HCl/SO₂). The solution will clarify upon conversion to the acid chloride.
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂ and toluene. The residue is the crude 3,4-dichloro-2-methylbenzoyl chloride.
-
Esterification: Redissolve the residue in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Quench: Add anhydrous Methanol (3.0 eq) and Pyridine or Triethylamine (1.1 eq) dropwise.
-
Workup: Stir at room temperature for 1 hour. Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Convergent synthesis pathway utilizing acid chloride activation to overcome ortho-steric hindrance.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.45 ppm (s, 3H): Ortho-methyl group (Ar-CH₃).[1] Distinctly deshielded compared to toluene due to the electron-withdrawing ester.[1]
-
δ 3.92 ppm (s, 3H): Methyl ester (COOCH₃). Characteristic singlet.
-
δ 7.30 - 7.60 ppm (d, 2H): Aromatic protons.[1] The substitution pattern (3,4-dichloro) results in an AB system or two doublets depending on resolution.[1]
-
Mass Spectrometry (GC-MS)[7]
-
Molecular Ion (M+): m/z 218 (base peak or significant intensity).
-
Isotope Pattern: The presence of two chlorines dictates a pattern at 218 (100%) , 220 (~65%) , and 222 (~10%) .
-
Fragmentation: Loss of methoxy group [M-31]⁺ to form the acylium ion is a dominant pathway.
Applications in Research & Development
Agrochemical Development
This methyl ester serves as a protected form of the acid during multi-step synthesis. It is a structural analog to precursors used in:
-
Dicamba Analogs: Investigating steric tolerance in auxin-mimic herbicides.
-
Benzoylureas: The ester is converted to the primary amide or hydrazide to form the scaffold of chitin synthesis inhibitors.
Pharmaceutical Scaffolds
In medicinal chemistry, the 3,4-dichloro-2-methyl motif is utilized to introduce lipophilicity and metabolic stability (via chlorine blocking metabolic hot-spots) into:
-
Quinazolinones: Cyclization partners for antibacterial research.
-
Kinase Inhibitors: As a hydrophobic core element replacing standard phenyl rings to improve potency.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3,4-dichloro-2-methylbenzoate. PubChem.[7] [Link]1]
-
Davis, M., & Scanlon, D. B. (1977).[8] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.[8] [Link]1]
-
Baran, P. S., et al. (2004). New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. Journal of the American Chemical Society.[9] [Link]1]
Sources
- 1. 195318-63-9|Methyl 2-chloro-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 3,4-dichloro-2-methylbenzoic acid - C8H6Cl2O2 | CSCS00010090080 [chem-space.com]
- 3. 137071-78-4|3,6-Dichlorotrimellitic Acid|BLD Pharm [bldpharm.com]
- 4. 50-45-3|2,3-Dichlorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 51-39-8|3,4,5-Trichlorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
Solubility Profile of Methyl 3,4-dichloro-2-methylbenzoate: A Methodological and Thermodynamic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that governs their performance in various stages of drug development and chemical manufacturing, including crystallization, purification, formulation, and bioavailability. Methyl 3,4-dichloro-2-methylbenzoate is a key structural motif found in various chemical entities, and understanding its dissolution behavior in organic solvents is paramount for process optimization and control. This guide provides a comprehensive framework for determining, modeling, and interpreting the solubility of Methyl 3,4-dichloro-2-methylbenzoate. It outlines a robust experimental protocol using the static equilibrium gravimetric method, discusses the application of the modified Apelblat equation for data correlation, and explains the derivation of key thermodynamic properties. This document serves as a self-contained manual for researchers to systematically investigate the solubility of this compound and apply the findings to practical industrial challenges.
Introduction: The Significance of Solubility Data
Methyl 3,4-dichloro-2-methylbenzoate, a substituted aromatic ester, represents a class of compounds often used as intermediates in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. Its structural relatives, such as Ethyl 3-chloro-2-methylbenzoate, are known precursors to high-value agrochemicals[1]. The efficiency of synthesis, the yield of crystallization, and the purity of the final product are all intrinsically linked to the solubility of such intermediates in various solvent systems.
An accurate understanding of solubility allows process chemists and formulation scientists to:
-
Select optimal solvents for reaction and crystallization.
-
Design and optimize purification processes based on temperature-dependent solubility gradients.
-
Prevent precipitation during manufacturing and storage.
-
Develop robust and reproducible crystallization protocols to control particle size and morphology.
This guide provides the scientific foundation and practical methodology for a comprehensive solubility study of Methyl 3,4-dichloro-2-methylbenzoate.
Physicochemical Characterization of the Solute
Before undertaking solubility measurements, a thorough characterization of the solute is essential. The key properties of Methyl 3,4-dichloro-2-methylbenzoate influence its interaction with different solvents.
Table 1: Physicochemical Properties of Methyl 3,4-dichloro-2-methylbenzoate and a Related Isomer.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate | - |
| Molecular Formula | C₉H₈Cl₂O₂ | [2] |
| Molecular Weight | 219.06 g/mol | [2][3] |
| CAS Number | Not readily available for this specific isomer | - |
| Related Isomer | Methyl 2,5-dichloro-3-methylbenzoate | [2] |
| Isomer CAS | 1241948-41-3 | [2] |
| Predicted LogP | 3.088 |[2] |
The presence of the ester group provides a polar site capable of dipole-dipole interactions, while the dichlorinated benzene ring is nonpolar and hydrophobic. The methyl group adds to the nonpolar character. The molecule lacks strong hydrogen bond donors. This mixed polarity suggests that its solubility will be highly dependent on the solvent's own properties, with favorable dissolution expected in solvents of intermediate polarity or those with specific functionalities that can interact with the ester group.
Experimental Determination of Solubility
The isothermal equilibrium method is the gold standard for generating high-quality solubility data. This involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured. The gravimetric method is a simple, reliable, and widely used technique for this purpose[4].
Detailed Experimental Protocol: Isothermal Gravimetric Method
This protocol describes a self-validating system for accurate solubility determination.
Materials and Apparatus:
-
Methyl 3,4-dichloro-2-methylbenzoate (purified)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessels (e.g., 50 mL)
-
Thermostatic water bath with ±0.1 K precision
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Pre-weighed weighing bottles
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Methyl 3,4-dichloro-2-methylbenzoate to a known mass of the chosen solvent in a jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Submerge the vessel in the thermostatic water bath set to the desired temperature (e.g., 298.15 K). Stir the mixture continuously for a minimum of 24 hours to ensure that solid-liquid equilibrium is achieved.
-
Causality Insight: The time required for equilibrium can vary. It is best practice to take measurements at different time points (e.g., 12, 24, 36 hours) to confirm that the measured concentration no longer changes, thus verifying true equilibrium.
-
-
Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours while maintaining the temperature. This prevents suspended particles from being drawn into the sample.
-
Filtration and Weighing: Carefully withdraw a sample of the clear supernatant using a pre-heated syringe fitted with a filter. The pre-heating of the syringe to the experimental temperature prevents premature crystallization of the solute. Immediately transfer the saturated solution into a pre-weighed weighing bottle and seal it to prevent evaporation. Record the total mass of the bottle and solution.
-
Drying: Place the open weighing bottle in a vacuum oven at a suitable temperature (e.g., 323.15 K) until all the solvent has evaporated and a constant mass of the dry solid is achieved.
-
Trustworthiness Check: The "constant weight" is a critical self-validating step. The sample should be weighed, returned to the oven for a further period (e.g., 2 hours), and re-weighed. The process is complete when two consecutive weighings are identical within the tolerance of the analytical balance[3].
-
-
Calculation: The mole fraction solubility (x) is calculated as follows:
-
Let m₁ = mass of the dissolved solute (final mass of bottle + residue minus mass of empty bottle).
-
Let m₂ = mass of the solvent (total mass of bottle + solution minus mass of bottle + residue).
-
Let M₁ = molar mass of the solute (219.06 g/mol ).
-
Let M₂ = molar mass of the solvent.
x = ( m₁ / M₁ ) / [ ( m₁ / M₁ ) + ( m₂ / M₂ ) ]
-
-
Replication: Repeat the entire experiment at each temperature for at least three replicates to ensure the precision and reliability of the data.
Experimental Workflow Diagram
Caption: Fig 1. Isothermal Gravimetric Method Workflow.
Thermodynamic Modeling of Solubility
Experimental solubility data points are often correlated using thermodynamic models to smooth the data, allow for interpolation at intermediate temperatures, and provide a mathematical representation of the dissolution behavior. The modified Apelblat equation is a widely used semi-empirical model that provides excellent correlation for many systems[2][5].
The Modified Apelblat Equation
The equation relates the mole fraction solubility (x) to the absolute temperature (T in Kelvin):
ln(x) = A + (B / T) + C ln(T)
Where:
-
A, B, and C are the model parameters obtained by fitting the equation to the experimental data using a nonlinear regression method.
-
Parameters A and B are related to the non-ideality of the solution and reflect the variation in the activity coefficient.
-
Parameter C is related to the effect of temperature on the enthalpy of fusion[2].
The accuracy of the model is typically evaluated by calculating the Relative Average Deviation (RAD) and the Root-Mean-Square Deviation (RMSD). Lower values indicate a better fit of the model to the experimental data.
Hypothetical Data Presentation and Discussion
While experimental data for Methyl 3,4-dichloro-2-methylbenzoate is not publicly available, Table 2 provides a template for how such data should be presented. The selected solvents cover a range of polarities, from nonpolar (Toluene) to polar aprotic (Acetone, Ethyl Acetate) and polar protic (Methanol, Ethanol).
Table 2: Template for Presentation of Experimental Mole Fraction Solubility (x) of Methyl 3,4-dichloro-2-methylbenzoate at Atmospheric Pressure.
| Solvent | Polarity Index¹ | T=293.15 K | T=298.15 K | T=303.15 K | T=308.15 K | T=313.15 K |
|---|---|---|---|---|---|---|
| Toluene | 2.4 | Data | Data | Data | Data | Data |
| Ethyl Acetate | 4.4 | Data | Data | Data | Data | Data |
| Acetone | 5.1 | Data | Data | Data | Data | Data |
| Ethanol | 4.3 | Data | Data | Data | Data | Data |
| Methanol | 5.1 | Data | Data | Data | Data | Data |
¹Polarity index values are approximate and can vary slightly by source.
Expected Trends and Discussion:
-
Effect of Temperature: For most solid-liquid systems where the dissolution process is endothermic, solubility is expected to increase with increasing temperature. This is the most common behavior for organic compounds[2].
-
Effect of Solvent Polarity: Based on the "like dissolves like" principle, the solubility of Methyl 3,4-dichloro-2-methylbenzoate is expected to be highest in solvents of intermediate polarity, such as ethyl acetate or acetone, which can effectively solvate both the polar ester group and the nonpolar dichlorophenyl ring.
-
Solubility in highly nonpolar solvents like hexane might be limited due to the polarity of the ester group.
-
Solubility in highly polar protic solvents like methanol and ethanol will depend on the balance between favorable interactions with the ester group and the energy required to disrupt the solvent's strong hydrogen-bonding network.
From Data to Insight: Thermodynamic Analysis
The experimental data, once correlated, can be used to calculate the apparent thermodynamic properties of dissolution, such as the standard Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution using the van't Hoff equation. This provides deeper insight into the dissolution mechanism.
-
Positive ΔH° indicates that the dissolution process is endothermic and requires energy input, which is consistent with solubility increasing with temperature.
-
Positive ΔS° suggests that the system becomes more disordered upon dissolution, which is the primary driving force for the process.
-
Positive ΔG° indicates that the dissolution is a non-spontaneous process, with the magnitude reflecting the extent of solubility.
Logical Flow from Experiment to Analysis
Caption: Fig 2. Logical Flow from Experiment to Thermodynamic Insight.
Conclusion
This technical guide establishes a comprehensive framework for the systematic study of the solubility of Methyl 3,4-dichloro-2-methylbenzoate in organic solvents. By adhering to the detailed gravimetric protocol, researchers can generate accurate and reproducible experimental data. Subsequent correlation with the modified Apelblat model provides a robust mathematical description of the solubility behavior, which is essential for interpolation and process modeling. The final analysis of thermodynamic properties offers fundamental insights into the molecular interactions driving the dissolution process. The methodologies and principles outlined herein are indispensable for chemists and engineers in the pharmaceutical and chemical industries, enabling informed solvent selection and the design of efficient, reliable, and scalable manufacturing processes.
References
-
Title: Determination of Solubility by Gravimetric Method Source: Pharmaxchange.info URL: [Link]
-
Title: Gravimetric Analysis Source: Wired Chemist URL: [Link]
-
Title: In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data Source: ACS Publications URL: [Link]
-
Title: Determination of Solubility of Drug at Room Temperature by Gravimetric Method Source: Scribd URL: [Link]
-
Title: Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution Source: MDPI URL: [Link]
-
Title: Methyl 3,5-dichloro-4-methylbenzoate Source: PubChem URL: [Link]
-
Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Methyl 3,4-dichloro-2-methylbenzoate: A Novel Building Block for Advanced Research
This technical guide provides a comprehensive overview of Methyl 3,4-dichloro-2-methylbenzoate, a unique and sparsely documented substituted aromatic ester. Given the absence of this compound in most commercial inventories and major chemical databases, this document serves as a forward-looking guide for researchers and drug development professionals. It outlines a proposed synthetic pathway, predicted physicochemical and spectral properties, and potential applications, all grounded in established principles of organic chemistry and medicinal chemistry.
Introduction: The Potential of a Novel Scaffold
Polysubstituted aromatic compounds are the cornerstone of modern drug discovery and materials science.[1][2] The specific arrangement of substituents on a benzene ring can profoundly influence a molecule's steric and electronic properties, thereby dictating its biological activity and material characteristics. Methyl 3,4-dichloro-2-methylbenzoate presents a compelling, yet underexplored, substitution pattern. The vicinal chloro and methyl groups, combined with an additional chlorine atom and a methyl ester, create a scaffold with significant potential for creating libraries of novel compounds. This guide will illuminate the path to synthesizing and characterizing this promising, yet elusive, chemical entity.
While a dedicated CAS number for Methyl 3,4-dichloro-2-methylbenzoate is not readily found in major databases, its parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, is indexed in PubChem, confirming its existence as a known, albeit not extensively studied, molecule.[3] This guide, therefore, takes a predictive and methodological approach, providing a robust framework for its synthesis and characterization.
Identifiers and Predicted Physicochemical Properties
Based on its structure, we can predict the following identifiers and physicochemical properties for Methyl 3,4-dichloro-2-methylbenzoate. These values are essential for its eventual characterization and for predicting its behavior in various experimental settings.
| Identifier/Property | Predicted Value | Source/Method |
| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate | Nomenclature Rules |
| Molecular Formula | C₉H₈Cl₂O₂ | Elemental Composition |
| Molecular Weight | 219.06 g/mol | Elemental Composition |
| Monoisotopic Mass | 217.99013 Da | Elemental Composition |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)Cl)C(=O)OC | Structure |
| InChI Key | (Predicted) | Structure |
| CAS Number | Not Assigned | Database Search |
| Appearance | Colorless to white solid or oil | Analogy to similar compounds |
| Boiling Point | > 200 °C (Predicted) | Analogy to dichlorinated methyl benzoates[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), insoluble in water | General ester properties |
| LogP | ~3.5 (Predicted) | Analogy to similar compounds |
Proposed Synthesis and Experimental Protocols
The synthesis of Methyl 3,4-dichloro-2-methylbenzoate can be logically approached in a two-step process: the synthesis of the parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, followed by its esterification.
Caption: Proposed two-step synthesis of Methyl 3,4-dichloro-2-methylbenzoate.
Step 1: Synthesis of 3,4-dichloro-2-methylbenzoic acid
The key challenge in this synthesis is the regioselective chlorination of a suitable starting material. A plausible route involves the direct chlorination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. This interplay of directing effects can lead to a mixture of isomers. However, by carefully controlling the reaction conditions and using an appropriate Lewis acid catalyst, the desired 3,4-dichloro isomer can be favored.
Experimental Protocol: Chlorination of 2-Methylbenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a gas inlet tube, add 2-methylbenzoic acid (1 eq.) and a suitable solvent such as acetic acid or a chlorinated solvent.
-
Catalyst Addition: Add a Lewis acid catalyst, for example, anhydrous FeCl₃ or I₂ (0.05-0.1 eq.).
-
Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction temperature should be carefully monitored and maintained, typically between 50-80 °C.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then with a solution of sodium bisulfite to remove any excess chlorine.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the 3,4-dichloro-2-methylbenzoic acid.
Step 2: Fischer Esterification
With the parent carboxylic acid in hand, the final step is a standard Fischer esterification to yield the methyl ester. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add 3,4-dichloro-2-methylbenzoic acid (1 eq.) and an excess of methanol (which also serves as the solvent, typically 10-20 eq.).[6]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 2-5 mol%).[7]
-
Reaction: The mixture is heated to reflux (the boiling point of methanol, ~65 °C) and stirred for several hours (typically 4-24 hours). The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[5]
-
Extraction: The organic solution is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5][6]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 3,4-dichloro-2-methylbenzoate.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Predicted Spectral Data for Characterization
The identity and purity of the synthesized Methyl 3,4-dichloro-2-methylbenzoate would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
-
Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be indicative of their ortho relationship.
-
Ester Methyl Protons (3H): A singlet around δ 3.9 ppm.
-
Ring Methyl Protons (3H): A singlet around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts.
-
Ester Methyl Carbon: A signal around δ 52 ppm.
-
Ring Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8]
-
C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.[8]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃).
Potential Applications in Research and Drug Development
The unique substitution pattern of Methyl 3,4-dichloro-2-methylbenzoate makes it a valuable scaffold for several areas of research.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify starting points for the development of new therapeutic agents.
-
Agrochemical Synthesis: Halogenated benzoic acid derivatives are common intermediates in the synthesis of herbicides and pesticides.
-
Materials Science: The dichlorinated benzene ring can be a building block for polymers and other materials with specific thermal and electronic properties.
-
Library Synthesis: The ester functionality can be easily converted to other functional groups (e.g., amides, hydrazides), allowing for the rapid generation of a library of related compounds for biological screening. Dichlorinated benzoic acid derivatives have shown promise as scaffolds for developing inhibitors of various enzymes and modulators of signaling pathways.[9]
Caption: Potential applications of Methyl 3,4-dichloro-2-methylbenzoate in various research fields.
Conclusion
While Methyl 3,4-dichloro-2-methylbenzoate is not a readily available compound, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By following the proposed methodologies, researchers in organic synthesis, medicinal chemistry, and materials science can access this novel building block and explore its utility in their respective fields. The predictive nature of the data presented herein serves as a robust starting point for the empirical investigation of this promising molecule.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 4. Benzoic acid, 2,4-dichloro-, methyl ester [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studylib.net [studylib.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. brainly.com [brainly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Data Sheet (SDS) for Methyl 3,4-dichloro-2-methylbenzoate
An In-Depth Technical Guide to the Safety Profile of Methyl 3,4-dichloro-2-methylbenzoate
Introduction: A Predictive Approach to Safety Assessment
This guide, authored from the perspective of a Senior Application Scientist, moves beyond a standard SDS template. It synthesizes data from structurally analogous compounds to build a comprehensive and scientifically grounded safety and handling protocol. By examining the parent molecule, methyl benzoate, and the influence of its substituents—the dichloro and methyl groups—we can confidently forecast the physicochemical properties, hazards, and necessary precautions for Methyl 3,4-dichloro-2-methylbenzoate. This document serves as a technical whitepaper for researchers, enabling them to handle this compound with a high degree of safety and foresight.
Section 1: Compound Identification and Predicted Physicochemical Properties
To establish a baseline for our safety assessment, we first define the compound's identity and predict its physical and chemical properties based on its structure and data from similar molecules.
-
IUPAC Name: Methyl 3,4-dichloro-2-methylbenzoate
-
Molecular Formula: C₉H₈Cl₂O₂
-
Molecular Weight: 219.06 g/mol [1]
The properties of related compounds suggest that Methyl 3,4-dichloro-2-methylbenzoate is likely a liquid or a low-melting-point solid at room temperature.
| Property | Predicted Value/Observation | Rationale Based on Analogues |
| Appearance | Colorless to light yellow liquid or solid. | Methyl benzoate is a colorless liquid[2]. Halogenated derivatives are often pale yellow solids or oils[3]. |
| Odor | Aromatic / Characteristic. | Methyl benzoate has a distinct aromatic, fruity odor[2][4]. |
| Boiling Point | > 200 °C | Methyl benzoate boils at ~199 °C[2]. Increased molecular weight from chlorination and methylation will raise the boiling point. Methyl 2,4-dichlorobenzoate boils at 239 °C[5]. |
| Solubility | Poorly soluble in water; miscible with organic solvents. | Methyl benzoate is poorly soluble in water but miscible with organic solvents[2]. This is a common characteristic of esters. |
| Density | > 1.2 g/mL | Methyl benzoate has a density of ~1.08 g/mL[2]. The addition of two heavier chlorine atoms will significantly increase the density. Methyl 2,4-dichlorobenzoate has a density of 1.386 g/mL[5]. |
Section 2: Hazard Identification - A Predictive Analysis
The core of this guide is a synthesized hazard profile. This is derived by combining the known hazards of the methyl benzoate scaffold with the toxicological contributions of the chloro- and methyl- substituents.
GHS Classification (Predicted)
| Hazard Class | Predicted Category | Justification and Key Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. The parent molecule, methyl benzoate, is classified as harmful if swallowed (Category 4)[6][7][8]. Halogenated aromatics often exhibit similar or enhanced oral toxicity. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Dichlorinated benzoic acid derivatives are noted to cause skin irritation[9]. While the ester is generally less reactive than the acid, irritation potential should be assumed. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. This is a common classification for many organic esters and chlorinated aromatics[7][10]. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. Methyl benzoate itself is classified as a Category 2 reproductive toxin. This is a significant hazard that must be carried over to its derivatives. |
| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. Methyl benzoate is known to be harmful to aquatic life[8]. Halogenated organic compounds are often more persistent and toxic to aquatic ecosystems. |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. Given the expected low biodegradability of a chlorinated aromatic, long-term aquatic toxicity is a significant concern[8]. |
The "Magic Methyl" and Halogenation Effect
The presence of a methyl group on an aromatic ring can profoundly impact a molecule's biological activity, a phenomenon often called the "magic methyl" effect in drug discovery[11]. It can alter the compound's conformation, affecting how it binds to biological targets, and can also influence metabolic stability by blocking sites of oxidation[11].
Simultaneously, the two chlorine atoms increase the molecule's lipophilicity and introduce sites for potential metabolic activation or detoxification. Halogenation is a key strategy in drug design to enhance potency and modify pharmacokinetic properties, but it can also increase persistence in the environment and introduce specific organ toxicities. The interplay of these substituents dictates the compound's unique toxicological and pharmacological profile.
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is built on a clear understanding of the predicted hazards. The following measures are mandatory when handling Methyl 3,4-dichloro-2-methylbenzoate.
Engineering Controls
-
Chemical Fume Hood: All handling, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact and irritation. Check manufacturer data for breakthrough times[12]. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes that can cause serious eye irritation[10]. |
| Skin/Body Protection | Flame-retardant laboratory coat. | Prevents contamination of personal clothing[12]. |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | For spill cleanup or situations with potential for aerosolization, a respirator with an organic vapor cartridge is necessary[5]. |
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[12][13]. Keep away from heat, sparks, and open flames[12].
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents, which can cause vigorous or exothermic reactions[12].
Experimental Workflow: Risk Assessment
The following diagram illustrates the mandatory logical flow for safely incorporating this compound into experimental work.
Caption: Logical workflow for risk assessment and safe handling.
Section 4: First Aid and Emergency Procedures
Based on the predicted hazards, the following first aid measures should be implemented in case of exposure.
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth[6].
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation occurs, get medical advice[10].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a physician if you feel unwell.
Section 5: Application in Drug Discovery & Synthesis
Substituted benzoates are valuable building blocks in medicinal chemistry and agrochemical synthesis. For instance, related structures like Ethyl 3-chloro-2-methylbenzoate are key precursors for powerful insecticides[14]. The specific 3,4-dichloro-2-methyl substitution pattern on this molecule offers a unique scaffold for creating libraries of compounds for screening.
The synthesis of Methyl 3,4-dichloro-2-methylbenzoate would likely proceed via Fischer esterification of the corresponding benzoic acid or through chlorination of a methyl-substituted methyl benzoate.
Hypothetical Synthetic Logic
The diagram below outlines a potential synthetic pathway, highlighting the role of this compound as an intermediate.
Caption: Potential role as a synthetic intermediate in drug discovery.
Conclusion
While lacking a dedicated SDS, a thorough, science-driven safety assessment of Methyl 3,4-dichloro-2-methylbenzoate is not only possible but essential. By analyzing its structural components, we predict it to be a combustible substance, harmful if swallowed, a skin and eye irritant, a suspected reproductive toxicant, and harmful to aquatic life. These predictions mandate the use of stringent engineering controls, appropriate PPE, and careful handling procedures. For the research scientist, this predictive analysis provides an authoritative and trustworthy framework to manage the risks associated with this compound, enabling its safe and effective use in the pursuit of new discoveries.
References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Methyl benzoate.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
- Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
- Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - Methyl benzoate.
- TCI Chemicals. (2026, February 23). SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate.
- PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information.
- Aldrich. (2014, August 12). SAFETY DATA SHEET - Methyl benzoate.
- BenchChem. (2025). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.
- Sigma-Aldrich. (n.d.). Methyl 2,4-dichlorobenzoate 97%.
- PubChem. (n.d.). Methyl 3,5-dichloro-4-methylbenzoate. National Center for Biotechnology Information.
- Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Methyl benzoate.
- Wikipedia. (n.d.). Methyl benzoate.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
- PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information.
- Unknown Source. (n.d.).
- European Patent Office. (n.d.). Method for preparing aromatic compounds - EP 0825173 A1.
- Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
- Hekserij. (2025, October 28). Methyl benzoate Safety Data Sheet.
- Ataman Kimya. (n.d.). METHYL BENZOATE.
- ChemScene. (n.d.). 1241948-41-3 | Methyl 2,5-dichloro-3-methylbenzoate.
- Duarte, F. R., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Sigma-Aldrich. (n.d.). methyl 3,4-dichloro-5-nitrobenzoate.
- Elchemy. (n.d.). Methyl Benzoate Manufacturer & Suppliers.
Sources
- 1. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy [elchemy.com]
- 5. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gustavus.edu [gustavus.edu]
- 9. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability of Methyl 3,4-dichloro-2-methylbenzoate: A Technical Guide
Executive Summary & Chemical Identity[1][2]
Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) represents a distinct class of poly-substituted aromatic esters where thermodynamic behavior is governed by a competition between electronic activation and steric protection.[1] Unlike simple benzoates, the stability profile of this molecule is non-intuitive; the electron-withdrawing chlorine atoms theoretically activate the ester toward nucleophilic attack, yet the ortho-methyl group imposes a significant steric energy barrier.
This guide provides a first-principles analysis of its thermodynamic stability, supported by experimental protocols for validation. It is designed to move beyond basic safety data sheets (SDS) into the mechanistic "why" required for robust process scale-up and formulation.[1]
| Property | Specification |
| Chemical Name | Methyl 3,4-dichloro-2-methylbenzoate |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Key Structural Features | Ortho-methyl steric block; 3,4-dichloro electronic activation |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Primary Degradation Mode | Hydrolysis (pH-dependent), Thermal Decarboxylation (extreme heat) |
Molecular Architecture: The "Push-Pull" Stability Theory[1]
To understand the thermodynamic stability of this compound, one must analyze the conflicting forces on the carbonyl carbon.
The Ortho-Effect (Steric Shielding)
The methyl group at the C2 position is the primary determinant of hydrolytic stability. In a standard benzoate, the carbonyl carbon is planar (
-
Mechanism: The C2-methyl group creates steric bulk that destabilizes the transition state required to form the tetrahedral intermediate. This increases the activation energy (
) for hydrolysis, effectively "locking" the ester. -
Result: Significantly higher half-life (
) in aqueous media compared to Methyl 3,4-dichlorobenzoate (lacking the 2-methyl).[1]
Electronic Activation (Inductive/Resonance)[1]
-
3-Chloro & 4-Chloro: These are electron-withdrawing groups (EWG).[1]
-
Net Effect: Electronically, the carbonyl is activated (more positive partial charge,
), which usually accelerates hydrolysis.[1]
The Thermodynamic Verdict
The Steric Effect dominates . Despite the electronic activation from the chlorines, the trajectory for a nucleophile (like
Visualizing the Stability Mechanism
The following diagram illustrates the competition between steric hindrance and nucleophilic attack, which is central to the molecule's stability profile.
Figure 1: Mechanistic pathway showing the opposing forces of steric hindrance (C2-Methyl) and electronic activation (3,4-Dichloro).[1][2]
Experimental Assessment Protocols
Do not rely on generic stability data.[1] The following protocols are designed to generate specific thermodynamic constants for Methyl 3,4-dichloro-2-methylbenzoate.
Accelerated Hydrolytic Stability (pH-Rate Profiling)
Objective: Determine the pseudo-first-order rate constants (
-
Buffer Systems:
-
Solvent: 50% Aqueous Acetonitrile (to ensure solubility due to high LogP).
-
Temperature: Isothermal holds at 40°C, 60°C, and 80°C.[1]
-
Detection: HPLC-UV (254 nm).
Protocol Steps:
-
Prepare a 1 mg/mL stock solution in Acetonitrile.[1]
-
Spike stock into pre-heated buffer vials (final conc. 50 µg/mL).
-
Sample at
hours. -
Quench samples immediately (e.g., add cold 0.1% TFA to basic samples).[1]
-
Plot
vs. time.[1] The slope is .[1] -
Use the Arrhenius equation (
) to extrapolate to 25°C.[1]
Thermal Stability & Decomposition (DSC/TGA)
Objective: Identify the onset of thermal runaway and phase transitions.
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
-
Pan Type: Hermetically sealed Aluminum (crucial to prevent evaporation of the methyl ester before decomposition).[1]
-
Ramp Rate: 10°C/min from 25°C to 400°C.[1]
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1]
Data Interpretation:
-
Endotherm < 100°C: Melting point (if solid).[1]
-
Endotherm ~200-250°C: Boiling point (if seal breaks).[1]
-
Exotherm > 300°C: Decomposition.[1] Note: Chlorinated aromatics can release HCl gas upon decomposition.[1] Ensure TGA is coupled with FTIR or MS for off-gas analysis.
Stability Testing Workflow
This workflow ensures a self-validating system for determining the compound's stability profile.
Figure 2: Integrated workflow for thermal and chemical stability profiling.
Practical Implications for Handling & Storage[3][5][6][7]
Based on the theoretical and general behavior of this class of compounds:
-
Process Safety:
-
HCl Evolution: At temperatures exceeding 300°C (or in the presence of strong Lewis acids), the C-Cl bonds may cleave. In a closed vessel, this generates pressure and corrosive gas.[1]
-
Ester Interchange: In alcoholic solvents (methanol/ethanol) with acid catalysts, transesterification will occur.[1] The 2-methyl group slows this down but does not prevent it.[1]
-
-
Storage Conditions:
-
Moisture: While sterically protected, long-term exposure to high humidity can lead to hydrolysis, producing 3,4-dichloro-2-methylbenzoic acid (a solid precipitate) and methanol.[1]
-
Recommendation: Store in tightly closed containers, under inert gas (Nitrogen/Argon) if high purity (>99.5%) is required for extended periods.
-
-
Formulation:
References
-
Steric Effects in Ester Hydrolysis
-
Mechanistic Pathways (BAl2 vs BAc2)
-
Chemical Safety & Properties
-
Synthesis & Stability of Chlorinated Benzoates
Sources
Literature Review and Technical Guide: Synthesis Pathways for Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary & Chemical Identity
Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a highly specialized halogenated aromatic ester utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. The molecule features a heavily substituted benzene ring, where the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the meta/para-dichloro moiety present unique synthetic challenges.
This technical whitepaper provides an in-depth mechanistic review of the synthesis pathways for this compound, evaluating classical multistep approaches against modern transition-metal-catalyzed methodologies.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate |
| CAS Number | 875895-63-9 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Structural Challenges | High steric hindrance at the carbonyl carbon; deactivated aromatic ring. |
Retrosynthetic Analysis & Mechanistic Rationale
Designing a robust synthesis for Methyl 3,4-dichloro-2-methylbenzoate requires navigating the steric hindrance imposed by the ortho-methyl group. Direct electrophilic aromatic substitution (e.g., chlorination of methyl 2-methylbenzoate) yields poor regioselectivity due to competing directing effects. Therefore, highly regioselective pathways must be employed.
We evaluate two primary disconnections:
-
The Classical Pathway (C-O & C-C Bond Formation): Utilizing 3,4-dichloro-2-methylaniline as a starting material, applying a Sandmeyer cyanation to establish the carboxylate carbon, followed by hydrolysis and esterification.
-
The Modern Pathway (Direct C-C/C-O Bond Formation): Utilizing a Palladium-catalyzed methoxycarbonylation of 1-bromo-3,4-dichloro-2-methylbenzene to install the methyl ester directly in a single step.
Retrosynthetic pathways for Methyl 3,4-dichloro-2-methylbenzoate synthesis.
Primary Synthesis Protocol: The Sandmeyer-Esterification Route
This pathway is the industrial standard due to the commercial availability of the aniline precursor and the absolute regiocontrol it provides.
Diazotization and Sandmeyer Cyanation
The process begins with the conversion of 3,4-dichloro-2-methylaniline to its diazonium salt. This is followed by a Sandmeyer reaction—a radical-nucleophilic aromatic substitution[1]. The copper(I) catalyst acts as a single-electron transfer (SET) agent, reducing the diazonium ion to an aryl radical while releasing nitrogen gas, before transferring the cyanide nucleophile to the ring[2].
Nitrile Hydrolysis and Esterification
Hydrolyzing the resulting 3,4-dichloro-2-methylbenzonitrile requires harsh acidic conditions (e.g., 70% H₂SO₄) due to the steric shielding of the nitrile carbon by the adjacent methyl and chloro groups.
Once the 3,4-dichloro-2-methylbenzoic acid is obtained, it must be esterified. A standard acid-catalyzed Fischer esterification proceeds via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[3]. However, the ortho-methyl group acts as a "steric goalie," severely retarding the nucleophilic attack of methanol on the protonated carbonyl[3]. To bypass this, the protocol below utilizes a highly reactive acyl chloride intermediate.
Experimental Protocol A: Modified Esterification via Acyl Chloride
Self-Validating System: The cessation of gas evolution in Step 2 acts as a visual indicator of complete acyl chloride formation.
-
Activation: Suspend 3,4-dichloro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Reflux: Heat the mixture to 40 °C. The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which accelerates the conversion. Stir for 4 hours until the evolution of SO₂ and HCl gas ceases.
-
Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield crude 3,4-dichloro-2-methylbenzoyl chloride.
-
Esterification: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Dropwise, add a mixture of anhydrous methanol (5.0 eq) and triethylamine (1.5 eq).
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the target methyl ester.
Alternative Synthesis Protocol: Pd-Catalyzed Methoxycarbonylation
For advanced drug development laboratories prioritizing atom economy, transition-metal catalysis offers a direct route. Palladium-catalyzed carbonylation of aryl halides in the presence of carbon monoxide and methanol efficiently yields aromatic esters[4].
Mechanistic Causality
The catalytic cycle relies on a Pd(0) active species. Oxidative addition of 1-bromo-3,4-dichloro-2-methylbenzene yields an Ar-Pd(II)-Br complex. Coordination and migratory insertion of CO forms an acyl-palladium intermediate. Nucleophilic attack by methanol, facilitated by a base to scavenge HBr, results in reductive elimination, releasing the ester and regenerating the Pd(0) catalyst[5].
Catalytic cycle for the Pd-catalyzed methoxycarbonylation of aryl halides.
Experimental Protocol B: Direct Methoxycarbonylation
Self-Validating System: The consumption of CO gas from the balloon serves as a physical metric of reaction progression.
-
Setup: In an oven-dried Schlenk flask, combine 1-bromo-3,4-dichloro-2-methylbenzene (1.0 eq), Pd(OAc)₂ (5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and triethylamine (2.0 eq) in a 1:1 mixture of DMF and anhydrous methanol.
-
Atmosphere Exchange: Evacuate the flask and backfill with Carbon Monoxide (CO) gas three times. Attach a CO balloon (1 atm).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 16 hours.
-
Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate Methyl 3,4-dichloro-2-methylbenzoate.
Comparative Pathway Analysis
Table 2: Comparison of Synthesis Pathways
| Parameter | Sandmeyer + Esterification Route | Pd-Catalyzed Carbonylation Route |
| Starting Material | 3,4-dichloro-2-methylaniline | 1-bromo-3,4-dichloro-2-methylbenzene |
| Key Reagents | CuCN, NaNO₂, H₂SO₄, SOCl₂, MeOH | Pd(OAc)₂, dppf, CO gas, MeOH |
| Regioselectivity | Absolute (Pre-determined by aniline) | Absolute (Pre-determined by halide) |
| Advantages | Highly scalable, utilizes inexpensive inorganic reagents. | Direct 1-step conversion, high atom economy, avoids toxic cyanides. |
| Limitations | Multi-step process, requires handling of toxic CuCN and SOCl₂. | Requires specialized CO gas handling and expensive transition-metal catalysts. |
References
-
"Sandmeyer reaction - Wikipedia" Wikipedia. URL:[Link]
-
"Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions" Master Organic Chemistry. URL:[Link]
-
"Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Angewandte Chemie (Semantic Scholar). URL:[Link]
-
"Toward Green Acylation of (Hetero)arenes: Palladium-Catalyzed Carbonylation of Olefins to Ketones" ACS Central Science. URL:[Link]
Sources
Structural Elucidation Protocol: Methyl 3,4-dichloro-2-methylbenzoate
This guide outlines the structural elucidation and crystallographic analysis protocol for Methyl 3,4-dichloro-2-methylbenzoate . It is designed for researchers investigating poly-halogenated aromatic esters, particularly those serving as intermediates in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceuticals.
Executive Summary & Chemical Context
Methyl 3,4-dichloro-2-methylbenzoate (C₉H₈Cl₂O₂) is a sterically crowded benzoate ester characterized by a "2,3,4-substitution" pattern on the phenyl ring. Its solid-state behavior is governed by two competing forces: the steric bulk of the ortho-methyl group (which disrupts planarity) and the electronic directionality of the dichloro-motif (which drives halogen bonding).
Understanding the crystal structure of this molecule is critical for:
-
Process Chemistry: Optimizing solubility and filtration parameters during synthesis.
-
Polymorph Screening: Identifying stable forms for storage and formulation.
-
Structure-Activity Relationship (SAR): Mapping the conformational landscape of the benzoate core in biological binding pockets.
Experimental Methodology: Crystallization & Data Collection
To obtain high-quality structural data, the following protocol leverages the solubility differential between the lipophilic halogenated ring and the polar ester group.
Crystallization Strategy
The "Slow Evaporation" method is preferred over cooling to minimize thermal shock and disorder.
| Parameter | Protocol Recommendation | Rationale |
| Solvent System | Ethanol (EtOH) or Ethyl Acetate/Hexane (1:3) | EtOH promotes hydrogen bonding; EtOAc/Hexane controls nucleation rate via polarity. |
| Concentration | 15 mg/mL (Saturation point) | Ensures sufficient material flux to the crystal face without rapid precipitation. |
| Temperature | 298 K (Room Temp) | Controlled evaporation avoids inclusion of solvent molecules (solvates). |
| Vessel | 20 mL Scintillation Vial (loosely capped) | Slow solvent release prevents twinning. |
X-Ray Diffraction (XRD) Parameters
Due to the presence of two chlorine atoms, absorption correction is a critical step in data reduction.
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) .
-
Why: Copper (Cu) sources result in high absorption coefficients for chlorinated compounds, leading to systematic errors in bond lengths. Molybdenum (Mo) minimizes this absorption.
-
-
Temperature: 100 K (Liquid Nitrogen stream) .
-
Why: Reduces thermal vibration (ellipsoids) of the terminal methyl and chloro groups, allowing for precise determination of torsion angles.
-
-
Resolution: 0.75 Å or better.
-
Why: Required to resolve the electron density between the spatially adjacent Cl(3) and Cl(4) atoms.
-
Structural Analysis: The Core Mechanisms
The crystal structure of Methyl 3,4-dichloro-2-methylbenzoate is defined by specific steric and electronic effects. The analysis must focus on these three pillars:
The "Ortho-Effect" & Conformation
The defining feature of 2-substituted benzoates is the twist of the ester group relative to the benzene ring.
-
Mechanism: The steric clash between the carbonyl oxygen (C=O) and the ortho-methyl group (C2-Me) prevents the ester from lying coplanar with the aromatic ring.
-
Expected Torsion: Unlike unsubstituted methyl benzoate (which is nearly planar), the C(ring)-C(carboxyl)-O-C(methyl) torsion angle is expected to deviate significantly (typically 30°–70° ).
-
Impact: This twist disrupts conjugation between the ester and the ring, affecting the molecule's reactivity and UV-Vis absorption profile.
Supramolecular Architecture (Packing)
The lattice is stabilized by anisotropic interactions rather than strong hydrogen bonds.
-
Halogen Bonding (C-Cl···O / C-Cl···Cl): The electron-deficient "sigma-hole" on the Cl atoms (particularly Cl at position 4) interacts with nucleophiles. Look for Type II Halogen Bonds (linear C-Cl···Cl-C angles) or interactions with the carbonyl oxygen of a neighboring molecule.
-
Pi-Stacking: The electron-withdrawing nature of the two chlorine atoms depletes the pi-electron density of the ring, promoting "offset face-to-face" stacking with electron-rich regions of adjacent molecules.
Hirshfeld Surface Analysis
To validate the packing forces, generate Hirshfeld surfaces (mapped with d_norm).
-
Red Spots: Indicate strong close contacts (likely O···H or Cl···H interactions).
-
Fingerprint Plot: The characteristic "spikes" in the 2D plot will correspond to Cl···H interactions, confirming that dispersion forces dominate the lattice energy.
Visualization of Structural Logic
Crystallographic Workflow
The following diagram outlines the decision matrix for solving the structure of this chlorinated ester.
Caption: Workflow for the isolation and structural determination of chlorinated benzoate esters.
The "Ortho-Effect" Mechanism
This diagram illustrates the steric causality that defines the molecular conformation.
Caption: Mechanistic flow of the "Ortho-Effect" forcing the ester group out of the aromatic plane.
References
-
G. Qadeer et al. (2008). Methyl 2,5-dichlorobenzoate.[1] Acta Crystallographica Section E. (Provides comparative structural data for dichlorobenzoates).
-
M. Gdaniec et al. (1991). Conformation of methyl 5-nitro-2-methylbenzoate in crystal and in solution. Journal of Molecular Structure. (Establishes the "Ortho-Effect" twist in 2-methylbenzoates).
-
D. Kong et al. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate. Zeitschrift für Kristallographie. (Recent protocol for poly-substituted benzoate analysis).
-
Sigma-Aldrich. Methyl 2,4-dichlorobenzoate Product Sheet. (Synthesis and physical property reference).
Sources
A Technical Guide to the Physicochemical Characterization of Methyl 3,4-dichloro-2-methylbenzoate: Emphasis on Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the melting and boiling points of Methyl 3,4-dichloro-2-methylbenzoate, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined values for these fundamental physical properties. This guide, therefore, provides a robust theoretical framework for understanding and predicting the melting and boiling point of this specific molecule. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these values, ensuring scientific integrity and reproducibility. The narrative is grounded in the principles of physical organic chemistry, drawing comparisons with structurally related analogs to elucidate the influence of substitution patterns on phase transitions.
Introduction: The Significance of Phase Transition Data
The melting and boiling points of a chemical entity are critical parameters in the landscape of drug discovery and development. These are not mere physical constants but are intrinsically linked to a molecule's purity, stability, and formulation characteristics. For a novel compound like Methyl 3,4-dichloro-2-methylbenzoate, an understanding of its phase transition behavior is paramount for:
-
Purity Assessment: A sharp melting point range is a reliable indicator of high purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact biological activity and toxicity.
-
Process Chemistry: Knowledge of the boiling point is essential for designing purification strategies such as distillation, and for defining safe operating temperatures to prevent thermal decomposition during synthesis and scale-up.
-
Solid-State Characterization: The melting point is a key parameter in the study of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties, including solubility and bioavailability.
-
Formulation Development: The physical state of an active pharmaceutical ingredient (API) at physiological temperatures, informed by its melting point, dictates the choice of formulation strategies to ensure optimal delivery and efficacy.
While specific experimental data for Methyl 3,4-dichloro-2-methylbenzoate is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination.
Theoretical Framework: Predicting the Physicochemical Properties of Methyl 3,4-dichloro-2-methylbenzoate
The melting and boiling points of a molecule are governed by the strength of its intermolecular forces. In the case of Methyl 3,4-dichloro-2-methylbenzoate, these are primarily dipole-dipole interactions and van der Waals forces. The substitution pattern on the benzene ring significantly influences these forces.
Structural Features and Their Anticipated Influence
-
Methyl Benzoate Backbone: The parent molecule, methyl benzoate, is a liquid at room temperature with a melting point of -12 °C and a boiling point of 199 °C.[1] Its properties are dictated by the polarity of the ester group and the size of the benzene ring.
-
Dichlorination: The two chlorine atoms at the 3 and 4 positions are strongly electron-withdrawing and increase the molecule's polarity and molecular weight. This will lead to stronger dipole-dipole interactions and London dispersion forces, which would be expected to raise both the melting and boiling points compared to methyl benzoate.
-
Methylation: The methyl group at the 2-position is electron-donating and adds to the molecular weight. However, its position ortho to the ester group may introduce steric hindrance, potentially disrupting crystal lattice packing and influencing the melting point in a non-linear fashion.
Comparative Analysis with Structurally Related Analogs
To build a predictive understanding, we can examine the properties of similar, documented compounds.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Methyl Benzoate | 93-58-3 | -12 | 199 |
| Methyl 2,4-dichlorobenzoate | 35112-28-8 | Not specified, liquid at room temp. | 239 |
| Methyl 3-chloro-4-methylbenzoate | 56525-63-4 | 28 | 107 / 7 mmHg |
| Methyl 2-methylbenzoate | 89-71-4 | Not specified, liquid at room temp. | 215 |
Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.
From this data, we can infer that the addition of chlorine atoms and methyl groups generally increases the boiling point due to increased molecular weight and polarity. The melting point is more sensitive to the specifics of the substitution pattern and its effect on crystal packing. For instance, the solid nature of Methyl 3-chloro-4-methylbenzoate at room temperature (Melting Point 28 °C) suggests that the combination of chloro and methyl substituents can favor a more stable crystal lattice than the parent methyl benzoate.
Based on this comparative analysis, it is reasonable to hypothesize that Methyl 3,4-dichloro-2-methylbenzoate will be a solid at room temperature with a melting point likely above 30 °C and a boiling point significantly higher than 200 °C at atmospheric pressure.
Experimental Determination of Melting and Boiling Points
The following section provides detailed, standardized protocols for the empirical determination of the melting and boiling points of a novel compound such as Methyl 3,4-dichloro-2-methylbenzoate.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
This is the most common and accessible method for determining the melting point of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: Ensure the sample of Methyl 3,4-dichloro-2-methylbenzoate is crystalline and dry. If necessary, recrystallize from a suitable solvent and dry under vacuum.
-
Loading the Capillary Tube: Pulverize a small amount of the crystalline sample on a watch glass. Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Heating and Observation:
-
Set the heating rate to a rapid setting initially to approach the expected melting point.
-
Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).
-
-
Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (0.5-2 °C).
Causality Behind Experimental Choices:
-
Dry Sample: Moisture can act as an impurity and depress the melting point.
-
Packed Sample: A loosely packed sample will not heat uniformly.
-
Slow Heating Rate: A rapid heating rate near the melting point will lead to an erroneously wide and high melting point range as the sample and thermometer will not be in thermal equilibrium.
Self-Validating System:
-
Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48.5 °C; benzoic acid, 122.4 °C). This ensures the accuracy of the temperature readings.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
This method is suitable for small quantities of a liquid sample.
Experimental Protocol:
-
Sample Preparation: Place a few drops of liquid Methyl 3,4-dichloro-2-methylbenzoate into a small-diameter test tube (Thiele tube or similar).
-
Capillary Inversion: Seal one end of a capillary tube. Place the open end of this capillary tube down into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., mineral oil) within a Thiele tube.
-
Heating and Observation:
-
Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature as the boiling point.
-
-
Pressure Correction: The boiling point is dependent on the atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.
Causality Behind Experimental Choices:
-
Inverted Capillary: This traps a small amount of air. As the liquid is heated, the air expands and escapes, followed by the vapor of the liquid. The point at which the liquid re-enters the capillary on cooling is when the external pressure equals the vapor pressure of the liquid.
-
Slow Cooling: This ensures that the temperature reading accurately reflects the point of equilibrium between the vapor pressure and the external pressure.
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion and Future Directions
While the melting and boiling points of Methyl 3,4-dichloro-2-methylbenzoate have not been documented in readily accessible literature, this guide provides a comprehensive framework for their prediction and empirical determination. Based on the analysis of structurally related compounds, it is anticipated that this compound is a solid at room temperature with a melting point above ambient temperature and a high boiling point. The provided experimental protocols are robust, reliable, and adhere to the principles of scientific integrity. It is recommended that researchers working with this compound perform these fundamental characterizations to contribute to the collective body of scientific knowledge and to facilitate its further development in chemical and pharmaceutical applications.
References
Sources
Toxicity Profile and Handling Precautions for Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary
Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a halogenated aromatic ester frequently utilized as a critical building block in advanced organic synthesis and medicinal chemistry. It serves as a vital intermediate for complex active pharmaceutical ingredients (APIs), including EZH2 inhibitors and novel antibacterial agents[1][2]. While highly valuable synthetically, its structural motifs—specifically the 3,4-dichloro substitution and the methyl ester—impart distinct toxicological liabilities. These include lipophilicity-driven bioaccumulation, susceptibility to rapid enzymatic hydrolysis, and the potential for inducing oxidative stress. This technical guide provides an in-depth analysis of its toxicity profile, metabolic fate, and the rigorous, self-validating laboratory handling precautions required for its safe manipulation.
Physicochemical Profiling & Structural Alerts
The toxicological behavior of Methyl 3,4-dichloro-2-methylbenzoate is governed by two primary structural features:
-
The Halogenated Aromatic Ring (3,4-dichloro motif): Halogenation significantly increases the lipophilicity (LogP) of the scaffold, enhancing cellular permeability. While strategic halogenation can improve druggability, poly-halogenated benzenes are known to interact with the Aryl Hydrocarbon Receptor (AhR) and can undergo phase I oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the generation of reactive oxygen species (ROS) [3].
-
The Methyl Ester Linkage: Aromatic carboxylesters are susceptible to rapid cleavage by ubiquitous intracellular and plasma carboxylesterases (CXEs). This hydrolysis yields 3,4-dichloro-2-methylbenzoic acid and methanol, shifting the toxicity profile from the parent ester to its primary metabolites [4].
Toxicological Profile & Metabolic Fate
Understanding the causality behind the toxicity of Methyl 3,4-dichloro-2-methylbenzoate requires mapping its biological fate and the enzymes responsible for its biotransformation.
Enzymatic Hydrolysis
Upon systemic exposure, the ester bond is rapidly cleaved by carboxylesterases (EC 3.1.1.x), which act as the first line of defense in xenobiotic metabolism [4]. The resulting 3,4-dichloro-2-methylbenzoic acid is more water-soluble but retains the halogenated aromatic core, which dictates downstream toxicity.
CYP450-Mediated Oxidative Stress and AhR Activation
The halogenated aromatic core is a known structural alert for AhR activation. Ligand binding to the AhR translocates the receptor to the nucleus, upregulating CYP1A1 and CYP1B1 enzymes. The subsequent CYP-mediated phase I oxidation of the aromatic ring or the 2-methyl group can generate electrophilic intermediates (e.g., arene oxides) and ROS. This disruption of redox homeostasis leads to lipid peroxidation and cellular oxidative stress [5].
Caption: Metabolic fate of Methyl 3,4-dichloro-2-methylbenzoate highlighting CXE and AhR pathways.
Quantitative Toxicity & Physicochemical Data
The following table summarizes the extrapolated physicochemical and toxicological data based on the structural class of dichloro-methylbenzoates.
| Parameter | Value / Description | Toxicological Implication |
| CAS Number | 875895-63-9 | Unique identifier for tracking SDS and regulatory compliance. |
| Physical State | Solid / Crystalline powder | Inhalation risk of fine particulates during weighing. |
| Lipophilicity (LogP) | ~3.5 - 4.0 (Estimated) | High membrane permeability; potential for bioaccumulation. |
| Primary Target Organs | Liver, Kidneys, Respiratory Tract | Hepatotoxicity driven by CYP450 bioactivation. |
| Metabolites | 3,4-dichloro-2-methylbenzoic acid, Methanol | Methanol toxicity (high doses); systemic acidification. |
Laboratory Safety Protocols & Handling Precautions
Due to its lipophilicity and potential for inducing oxidative stress, handling Methyl 3,4-dichloro-2-methylbenzoate requires stringent engineering controls and self-validating safety protocols. The following step-by-step methodology ensures occupational safety during synthesis and transfer.
Step-by-Step Handling Methodology
-
Risk Assessment & Preparation: Before handling, review the specific SDS. Ensure the availability of a chemical spill kit containing a base hydrolysis solution (e.g., 1M NaOH or KOH in ethanol/water) to neutralize the ester in case of a spill.
-
Engineering Controls: All manipulations (weighing, transferring, dissolving) MUST be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.
-
PPE Selection: Wear double nitrile gloves (or Viton gloves for prolonged solvent exposure). Causality: Halogenated aromatics are highly lipophilic and can permeate standard latex or thin single-layer nitrile over time. Use wrap-around chemical splash goggles and a flame-resistant lab coat.
-
Closed-System Transfer: Use anti-static weighing boats and spatulas. For transferring solutions, use gas-tight syringes or cannula transfers to minimize aerosolization.
-
Decontamination (Self-Validating Protocol): In the event of a surface spill, apply a 1M NaOH solution to the affected area. Causality: The strong base rapidly hydrolyzes the volatile, lipophilic methyl ester into the water-soluble sodium salt of 3,4-dichloro-2-methylbenzoic acid. This chemically validates the cleanup by converting the hazardous compound into a significantly less volatile state that is easily wiped up with absorbent pads.
Caption: Step-by-step laboratory workflow for safe handling and decontamination of the ester.
References
-
Boya, B. R., Lee, J.-H., Choi, J.-M., & Lee, J. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. URL:[Link]
-
Ghodke, V. M., & Punekar, N. S. (2022). Environmental role of aromatic carboxylesterases. Environmental Microbiology, 24(6), 2657-2668. URL:[Link]
-
Grishanova, A. Y., & Perepechaeva, M. L. (2022). Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance. International Journal of Molecular Sciences, 23(12), 6719. URL:[Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. US10266542B2 - EZH2 inhibitors - Google Patents [patents.google.com]
- 3. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Functionalization of Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary
Methyl 3,4-dichloro-2-methylbenzoate (MDMB) is a specialized pharmaceutical intermediate distinguished by its steric-electronic lock . The presence of the ortho-methyl group (C2 position) creates significant steric hindrance, protecting the carbonyl center from premature metabolic hydrolysis, while the 3,4-dichloro substitution pattern modulates lipophilicity (LogP) and electron density.
This guide details the use of MDMB as a primary scaffold for Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors (cardioprotective agents) and antibacterial gyrase inhibitors. It provides validated protocols for its two critical divergent pathways: controlled hydrolysis to the free acid and benzylic bromination for heterocycle formation.
Critical Material Attributes (CMA)
Before initiating synthesis, the starting material must be profiled to prevent regioisomer contamination, which is common in chlorinated toluene derivatives.
| Attribute | Specification | Rationale |
| Purity (GC-MS) | >98.5% | Isomers (e.g., 3,5-dichloro) have distinct biological activities and are difficult to separate after coupling.[1] |
| Water Content | <0.1% | Critical for Protocol B (Radical Bromination) to prevent radical quenching. |
| Appearance | White to Off-white Solid/Crystalline | Yellowing indicates photo-oxidation of the benzylic methyl group. |
| Melting Point | 50–54 °C | Depression indicates solvent occlusion or isomer impurities. |
Synthetic Utility & Reaction Pathways
MDMB serves as a divergent node in synthesis. The ortho-methyl group allows for "benzylic activation," while the ester group allows for "acyl activation."
Figure 1: Divergent Synthetic Pathways
Caption: Divergent synthesis from MDMB. Pathway A (top) leads to NHE-1 inhibitors; Pathway B (bottom) leads to fused heterocycles.
Experimental Protocols
Protocol A: Sterically Hindered Hydrolysis (The "Gateway" Step)
Challenge: The ortho-methyl group sterically hinders the attack of hydroxide ions on the carbonyl carbon, requiring more vigorous conditions than standard benzoates. Target: 3,4-Dichloro-2-methylbenzoic acid.[1]
Reagents:
-
MDMB (10.0 g, 45.6 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.8 g, 91.2 mmol, 2.0 equiv)
-
Solvent: THF/Water (3:1 ratio, 100 mL)
Procedure:
-
Dissolution: Charge MDMB into a 250 mL Round Bottom Flask (RBF). Add 75 mL THF and stir until dissolved.
-
Activation: Dissolve LiOH in 25 mL distilled water and add dropwise to the THF solution.
-
Reflux: Heat the mixture to 65°C (Reflux) for 12–16 hours. Note: Room temperature hydrolysis is too slow due to steric hindrance.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (R_f ~0.6) should disappear; the acid stays at the baseline.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute residue with water (50 mL) and wash with MTBE (2 x 30 mL) to remove unreacted neutral impurities.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH < 2. A thick white precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 92–96% Validation: ¹H NMR (DMSO-d₆) should show loss of the methyl ester singlet (~3.8 ppm) and appearance of a broad carboxylic acid peak (~13.0 ppm).
Protocol B: Benzylic Bromination (Wohl-Ziegler Reaction)
Challenge: Regioselectivity. The goal is to brominate the benzylic methyl group without chlorinating the ring or over-brominating. Target: Methyl 2-(bromomethyl)-3,4-dichlorobenzoate.
Reagents:
-
MDMB (5.0 g, 22.8 mmol)
-
N-Bromosuccinimide (NBS) (4.26 g, 23.9 mmol, 1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.15 g, catalytic)
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).
Procedure:
-
Setup: Use a flame-dried RBF equipped with a reflux condenser and nitrogen inlet.
-
Addition: Dissolve MDMB in 50 mL anhydrous solvent. Add NBS and AIBN.
-
Initiation: Heat to reflux (80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Tip: If initiation is slow, shine a visible light (tungsten lamp) on the flask.
-
-
Duration: Reflux for 4–6 hours. Do not over-run , as di-bromination can occur.
-
Workup:
-
Cool to 0°C to precipitate succinimide completely.
-
Filter off the succinimide.
-
Concentrate the filtrate.
-
-
Purification: Recrystallize from Cyclohexane/Heptane.
Safety Note: Benzyl halides are potent lachrymators. Handle only in a fume hood.
Pharmaceutical Applications
NHE-1 Inhibitors (Cardioprotection)
MDMB is a key intermediate for synthesizing analogs of Cariporide and Eniporide .
-
Mechanism: Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors prevent intracellular Ca²⁺ overload during ischemia-reperfusion (heart attack recovery).
-
Role of MDMB: The acid derived from MDMB is coupled with guanidine. The 3,4-dichloro motif increases lipophilicity compared to the standard 4-sulfonyl groups, potentially improving blood-brain barrier (BBB) penetration for neuroprotective applications [1].
Antibacterial Gyrase Inhibitors
The 3,4-dichlorobenzoic acid scaffold acts as a bioisostere for the A-ring in certain quinolone-like gyrase inhibitors. The 2-methyl group forces the molecule into a non-planar conformation, which can enhance selectivity for bacterial topoisomerases over human isoforms [2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Incomplete hydrolysis due to sterics. | Increase temperature to reflux; switch solvent to Ethylene Glycol/KOH (100°C) if THF fails. |
| Protocol B: Impurities | Formation of di-bromo species. | Strictly control stoichiometry (1.05 eq NBS). Stop reaction at 95% conversion. |
| Coloration | Photo-degradation. | Store all intermediates in amber vials under Argon. |
References
-
Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research.
-
Sanofi-Aventis Patents. (Various). "Benzoylguanidines and their use as medicaments." Google Patents.
-
PubChem Compound Summary. "Methyl 3,4-dichloro-2-methylbenzoate." National Center for Biotechnology Information.
-
Vertex AI Search. "Synthesis of 3,4-dichloro-2-methylbenzoic acid." ChemicalBook & Sigma Aldrich Safety Data. (Accessed 2023).
Disclaimer: This document is for research and development purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment.
Sources
Technical Application Note: Agrochemical Scaffolding using Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary: The "Privileged Scaffold" Strategy
In modern agrochemical discovery, the Methyl 3,4-dichloro-2-methylbenzoate scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its specific substitution pattern:
-
2-Methyl Group (Steric Shield): Provides critical steric hindrance at the ortho position, protecting the carbonyl linkage from rapid hydrolytic degradation in soil and within the plant/insect gut.
-
3,4-Dichloro Moiety (Lipophilic Anchor): Enhances logP (lipophilicity), facilitating cuticular penetration and binding affinity within hydrophobic pockets of target enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase) or Chitin Synthase.
This Application Note details the divergent synthesis of two high-value agrochemical classes—Benzoylpyrazole Herbicides and Benzoylurea Insecticides —starting from this single ester precursor.
Strategic Reaction Engineering
The following flowchart illustrates the divergent synthetic strategy. The methyl ester is not merely a reagent; it is the stable "shipping form" of the reactive benzoyl cation.
Figure 1: Divergent synthetic workflow converting the benzoate scaffold into two distinct agrochemical classes.
Protocol 1: Scaffold Activation (Hydrolysis & Chlorination)
The methyl ester is chemically inert for direct coupling. It must be activated to the acid chloride.
Phase A: Saponification
Objective: Quantitative conversion to the free acid without dechlorination.
-
Dissolution: Dissolve Methyl 3,4-dichloro-2-methylbenzoate (100 mmol) in THF:Water (3:1, 200 mL).
-
Reagent Addition: Add LiOH·H₂O (120 mmol) in one portion.
-
Expert Insight: Lithium hydroxide is preferred over NaOH because the lithium cation coordinates less tightly to the carboxylate in THF, accelerating the reaction rate for sterically hindered ortho-methyl esters.
-
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Acidify to pH 1 with 2N HCl. The sterically crowded acid often precipitates immediately. Filter and dry.
Phase B: Acid Chloride Generation
Objective: Formation of the electrophilic "Hub" molecule.
-
Setup: Suspend the dried acid (50 mmol) in anhydrous Toluene (100 mL).
-
Catalysis: Add catalytic DMF (3 drops).
-
Chlorination: Add Thionyl Chloride (SOCl₂, 75 mmol) dropwise at room temperature, then heat to reflux for 2 hours.
-
Purification: Critical Step. Evaporate solvent and excess thionyl chloride under reduced pressure. Chase with toluene twice to remove trace SO₂.
-
Validation: The crude oil should show a shift in IR carbonyl stretch from ~1690 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Acid Chloride).
-
Protocol 2: Synthesis of HPPD Inhibitor Herbicides (The Rearrangement Route)
This protocol mimics the synthesis of commercial herbicides like Pyrasulfotole or Topramezone . The key transformation is the cyanide-catalyzed rearrangement of an O-acyl pyrazole to a C-acyl pyrazole (triketone).
Mechanism of Action
The target molecule inhibits HPPD, causing "bleaching" in weeds by blocking carotenoid biosynthesis. The 1,3-diketone moiety chelates the Iron (Fe²⁺) in the enzyme's active site.
Step-by-Step Methodology
Reagents:
-
Acid Chloride (from Protocol 1)
-
1,3-Dimethyl-5-hydroxypyrazole (Pyrazolate nucleophile)
-
Triethylamine (Et₃N)
-
Acetone Cyanohydrin (Catalyst source)
Workflow:
-
O-Acylation (The Kinetic Product):
-
Dissolve 1,3-dimethyl-5-hydroxypyrazole (1.0 eq) and Et₃N (1.2 eq) in DCM at 0°C.
-
Add Acid Chloride (1.0 eq) dropwise.[2]
-
Stir for 1 hour. The product is the Enol Ester (O-acylated).
-
Check: Isolate a small aliquot. NMR should show no OH peak and a carbonyl shift.
-
-
The Cyanide Rearrangement (The Thermodynamic Product):
-
To the solution of the Enol Ester, add Acetone Cyanohydrin (0.1 eq) and Et₃N (2.0 eq).
-
Stir at room temperature for 12–16 hours.
-
Expert Insight: The cyanide ion attacks the ester carbonyl, forming a transient acyl cyanide, which then acylates the pyrazole carbon (C4). This is an intramolecular-mimicking intermolecular transfer.
-
-
Quench & Isolation:
-
Acidify with 2N HCl (carefully, in a hood to manage potential HCN traces).
-
Extract with DCM.[4] The product is the Benzoylpyrazole .
-
Visualizing the Mechanism
The following diagram elucidates the "Black Box" of the cyanide rearrangement, a critical concept for rational design.
Figure 2: The Cyanide-Catalyzed O-to-C Rearrangement Mechanism.
Protocol 3: Synthesis of Benzoylurea Insecticides
Benzoylureas (e.g., Lufenuron analogs) function as Chitin Synthesis Inhibitors (CSIs).[5][6] The 3,4-dichloro-2-methyl motif provides a unique resistance-breaking profile compared to standard 2,6-difluoro analogs.
The Isocyanate Route (Industrial Standard)
Direct coupling of acid chlorides with ureas gives poor yields. The industry standard involves a Benzoyl Isocyanate intermediate.[1]
-
Amide Formation:
-
Treat the Methyl Ester (starting material) with methanolic ammonia (7N) in a sealed tube at 80°C for 12 hours.
-
Result: 3,4-dichloro-2-methylbenzamide.
-
-
Isocyanate Generation:
-
Suspend the Benzamide (10 mmol) in dry 1,2-dichloroethane (DCE).
-
Add Oxalyl Chloride (12 mmol) dropwise.
-
Reflux for 14 hours. HCl gas will evolve.
-
Endpoint: The suspension becomes a clear solution of Benzoyl Isocyanate .
-
Safety: Do not isolate. Use this solution directly.
-
-
Coupling:
-
Cool the isocyanate solution to 0°C.[1]
-
Add the aniline partner (e.g., 4-trifluoromethoxyaniline) dissolved in DCE.
-
Stir for 2 hours. The Benzoylurea precipitates out of the solution in high purity.
-
Analytical Validation & Data
To ensure the protocol is self-validating, compare your results against these standard parameters.
| Parameter | Methyl Ester (Start) | Acid Chloride (Interm.) | Benzoylpyrazole (Herbicide) | Benzoylurea (Insecticide) |
| IR (C=O) | ~1725 cm⁻¹ (Ester) | ~1775 cm⁻¹ (Sharp) | ~1670 cm⁻¹ (Broad, H-bonded) | ~1690 & 1550 cm⁻¹ (Amide) |
| ¹H NMR (Me) | 3.9 ppm (s, OMe) | N/A | 2.3 ppm (Ar-Me) | 2.3 ppm (Ar-Me) |
| Appearance | White Solid/Oil | Yellow Fuming Oil | Off-white Powder | White Crystalline Solid |
| Solubility | MeOH, DCM | Toluene, DCM | Acetone, DMSO | DMSO, Hot EtOH |
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Retrieved from [Link]
-
American Chemical Society (J. Agric. Food Chem). (2024).[7] 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Retrieved from [Link]
-
CABI Digital Library. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 5. curresweb.com [curresweb.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction Strategies for Methyl 3,4-Dichloro-2-methylbenzoate
Executive Summary & Strategic Overview
As a Senior Application Scientist, I frequently encounter sterically hindered, halogenated building blocks in early-stage drug discovery. Methyl 3,4-dichloro-2-methylbenzoate is a prime example of a densely functionalized aromatic system. Depending on the synthetic route, researchers require divergent outcomes: complete reduction to the primary alcohol (3,4-dichloro-2-methylbenzyl alcohol) for subsequent etherification, or partial reduction to the aldehyde (3,4-dichloro-2-methylbenzaldehyde) for olefination workflows.
This guide delineates the precise reagent selection, mechanistic causality, and validated protocols required to achieve both transformations with high chemoselectivity, without compromising the sensitive aryl chloride bonds via hydrodehalogenation.
Mechanistic Causality: Reagent Selection and Intermediate Stability
The divergence between complete and partial reduction hinges entirely on the thermodynamic stability of the tetrahedral intermediate formed immediately following the first hydride transfer.
-
Complete Reduction (LiAlH₄): Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, unhindered hydride source. When it attacks the ester carbonyl, the resulting tetrahedral intermediate is unstable even at cryogenic temperatures. It spontaneously collapses to expel methoxide, generating the highly electrophilic aldehyde in situ. Because the aldehyde is more reactive toward nucleophilic attack than the starting ester, it is instantly consumed by a second hydride equivalent to yield the primary alcohol ([1]).
-
Partial Reduction (DIBAL-H): Diisobutylaluminum Hydride (DIBAL-H) enables the isolation of the aldehyde. This is achieved through two causal factors: steric bulk and cryogenic temperature control. At -78 °C, the bulky isobutyl groups of the coordinating aluminum stabilize the tetrahedral hemiacetal-like intermediate, preventing the expulsion of the alkoxide ([2]). The aldehyde is only liberated after the unreacted DIBAL-H is quenched and the intermediate is hydrolyzed during aqueous workup ([3]).
Substrate-Specific Insight: The ortho-methyl group (at C2) in methyl 3,4-dichloro-2-methylbenzoate provides critical steric shielding to the carbonyl carbon. This extreme steric congestion further locks the DIBAL-H tetrahedral intermediate in place at -78 °C, making this specific substrate an exceptionally high-yielding candidate for partial reduction. However, because DIBAL-H additions are highly exothermic, any localized heating during reagent addition can provide enough thermal energy to prematurely collapse the intermediate, leading to over-reduction ([4]).
Quantitative Reagent Comparison
| Parameter | Protocol A: Complete Reduction | Protocol B: Partial Reduction |
| Target Product | 3,4-Dichloro-2-methylbenzyl alcohol | 3,4-Dichloro-2-methylbenzaldehyde |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Equivalents | 1.5 - 2.0 eq | 1.05 - 1.10 eq |
| Solvent | Anhydrous THF | Anhydrous DCM or Toluene |
| Temperature | 0 °C | -78 °C (Strictly maintained) |
| Intermediate | Unstable; collapses instantly | Stable tetrahedral aluminate |
| Quench Method | Fieser Method (H₂O / NaOH) | Methanol, then Rochelle's Salt |
Reaction Workflow Visualization
Workflow for the divergent reduction of methyl 3,4-dichloro-2-methylbenzoate.
Validated Experimental Protocols
Protocol A: Complete Reduction to 3,4-Dichloro-2-methylbenzyl Alcohol
1. Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF and LiAlH₄ powder (1.5 eq). Cool the suspension to 0 °C using an ice bath. 2. Addition: Dissolve Methyl 3,4-dichloro-2-methylbenzoate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.
-
Causality: Dropwise addition controls the exothermic release of H₂ gas. We avoid refluxing temperatures to prevent unwanted hydrodehalogenation of the 3,4-dichloro moiety. 3. Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature for 2 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The product alcohol will appear as a new, highly polar (lower-Rf) UV-active spot compared to the starting ester. 4. Quench (Fieser Method): Cool the reaction back to 0 °C. For every
grams of LiAlH₄ used, sequentially and cautiously add mL of distilled H₂O, mL of 15% aqueous NaOH, and mL of distilled H₂O. -
Causality: This specific stoichiometric sequence forces the hydrolysis of the aluminum complexes into sodium aluminate (
), which precipitates as a dense, granular white solid, completely avoiding unfilterable gelatinous emulsions. 5. Isolation: Stir vigorously for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the cake with ethyl acetate. Concentrate the filtrate in vacuo to yield the pure alcohol.
Protocol B: Partial Reduction to 3,4-Dichloro-2-methylbenzaldehyde
1. Preparation: Flame-dry a Schlenk flask under argon. Dissolve Methyl 3,4-dichloro-2-methylbenzoate (1.0 eq) in anhydrous Toluene or DCM (0.1 M concentration). Cool the solution strictly to -78 °C using a dry ice/acetone bath. 2. Addition: Slowly add DIBAL-H (1.0 M in Toluene, 1.05 eq) dropwise, allowing the reagent to run down the cold inner wall of the flask.
-
Causality: DIBAL-H reductions are highly exothermic. Adding it down the cold flask wall pre-cools the reagent, preventing localized warming spikes that would cause the tetrahedral intermediate to collapse prematurely into the aldehyde and over-reduce to the alcohol ([4]). 3. Reaction: Stir at -78 °C for 2 hours.
-
Self-Validation: Monitor by TLC. The aldehyde will have an Rf intermediate between the starting ester and the over-reduced alcohol, and will stain vividly with 2,4-Dinitrophenylhydrazine (2,4-DNP). 4. Quench: Quench the reaction strictly at -78 °C by the slow, dropwise addition of anhydrous methanol (2-3 mL).
-
Causality: Methanol safely destroys unreacted DIBAL-H without providing enough thermal energy to collapse the intermediate. 5. Hydrolysis & Isolation: Remove the cooling bath. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and warm to room temperature.
-
Causality: Rochelle's salt acts as a bidentate ligand, chelating the resulting Al³⁺ ions and breaking up the polymeric aluminum alkoxide networks that cause severe emulsions ([5]).
-
Self-Validation: Stir vigorously for 1-2 hours. The initially opaque, milky emulsion will successfully resolve into two distinct, crystal-clear layers. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo to yield the aldehyde.
References
1.[1] Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Source: masterorganicchemistry.com. URL: [Link] 2.[2] Chemistry Steps. "DIBAL Reducing Agent". Source: chemistrysteps.com. URL: [Link] 3.[5] Organic Synthesis. "DIBAL-H Reduction - General Procedure (Ester to alcohol & Nitrile to Aldehyde)". Source: organic-synthesis.com. URL: [Link] 4.[3] Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles". Source: masterorganicchemistry.com. URL: [Link] 5.[4] Reddit (r/OrganicChemistry). "Reduction with DIBAL-H". Source: reddit.com. URL: [Link]
Sources
Application Note: Nucleophilic Substitution Protocols for Methyl 3,4-dichloro-2-methylbenzoate
Introduction & Scope
Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. Its structural topology—a benzene ring decorated with a methyl ester, an ortho-methyl group, and two adjacent chlorine atoms—presents unique, divergent pathways for nucleophilic substitution.
This application note provides an authoritative guide on selectively functionalizing this scaffold. We detail two distinct methodologies: Direct Aromatic Nucleophilic Substitution (S_NAr) at the C4 position, and Benzylic Aliphatic Substitution (S_N2) via radical activation of the C2-methyl group.
Mechanistic Insights (E-E-A-T)
Understanding the electronic and steric microenvironment of Methyl 3,4-dichloro-2-methylbenzoate is critical for predicting and controlling its reactivity.
Pathway A: Regioselective S_NAr at C4
The methyl ester at C1 exerts a strong electron-withdrawing effect (-M, -I), which is essential for stabilizing the anionic Meisenheimer complex formed during nucleophilic attack 1. Regioselectivity is governed by resonance: the chlorine at C4 is para to the ester, allowing the negative charge of the intermediate to delocalize onto the carbonyl oxygen. Conversely, the chlorine at C3 is meta to the ester; it lacks this resonance stabilization and remains practically inert under standard S_NAr conditions 2. This differential reactivity allows chemists to selectively substitute the C4-Cl while retaining the C3-Cl bond for downstream transition-metal-catalyzed cross-coupling.
Pathway B: Benzylic S_N2 via Radical Activation
Direct S_N2 on the aromatic ring is impossible, but the C2-methyl group can be chemically primed. Through Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN), the methyl group is converted to a highly electrophilic benzylic bromide 3. The resulting intermediate, Methyl 2-(bromomethyl)-3,4-dichlorobenzoate, undergoes rapid S_N2 attack by primary amines. Because the incoming nucleophile is positioned adjacent to the C1 methyl ester, spontaneous intramolecular lactamization often follows, yielding highly functionalized isoindolin-1-ones.
Diagram 1: Bifunctional reactivity map of Methyl 3,4-dichloro-2-methylbenzoate.
Quantitative Data Presentation
Table 1: Comparative Reactivity Profile
| Reaction Pathway | Target Position | Activating Group | Typical Nucleophiles | Relative Reaction Rate |
| S_NAr | C4 (Aromatic) | C1 Methyl Ester | Secondary amines, Alkoxides | Slow to Moderate (Requires >100°C) |
| S_NAr | C3 (Aromatic) | None (Meta) | N/A | Negligible |
| S_N2 | C2 (Benzylic) | Bromine (post-NBS) | Primary amines, Thiols | Very Fast (Proceeds at RT to 60°C) |
Table 2: Optimization of S_NAr Conditions (C4 Substitution)
| Solvent | Base | Temperature | Conversion (12h) | Causality / Rationale |
| DMF | K₂CO₃ | 80 °C | < 15% | Insufficient thermal energy to overcome the high activation barrier of the Meisenheimer complex. |
| DMSO | K₂CO₃ | 120 °C | > 85% | Polar aprotic solvent highly stabilizes the anionic transition state; heat drives the substitution. |
| NMP | DIPEA | 140 °C | > 95% | Higher boiling point allows greater kinetic energy; DIPEA maintains homogeneity. |
Experimental Protocols
Protocol A: Regioselective S_NAr at C4 with Secondary Amines
Objective: Substitute the C4-chlorine with morpholine while leaving the C3-chlorine intact.
Self-Validating Principle: The reaction relies on the polar aprotic nature of DMSO to stabilize the transition state. The displacement of the chloride ion will result in a distinct mass shift on LC-MS, and the formation of the highly conjugated product will shift the UV absorption profile (observable via TLC under 254 nm).
-
Preparation: In an oven-dried 25 mL pressure vial, dissolve Methyl 3,4-dichloro-2-methylbenzoate (1.0 mmol, 219 mg) in anhydrous DMSO (5.0 mL).
-
Reagent Addition: Add morpholine (3.0 mmol, 261 mg) and finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg). Causality: Excess amine and base are required to drive the equilibrium and scavenge the generated HCl, preventing the nucleophile from becoming protonated and inactive.
-
Thermal Activation: Seal the vial and heat the vigorously stirring mixture to 120 °C using an oil bath or heating block for 16 hours.
-
Validation (In-Process): Analyze a 10 µL aliquot via LC-MS. The starting material (m/z ~218) should be depleted, replaced by a new peak at m/z ~269 [M+H]+. The presence of a single major product confirms the regioselectivity (C4 over C3).
-
Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to completely remove DMSO.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Tandem Benzylic S_N2 and Isoindolinone Cyclization
Objective: Convert the C2-methyl group to a bromomethyl intermediate, followed by S_N2 attack by a primary amine and spontaneous lactamization.
Diagram 2: Experimental workflow for tandem S_N2 substitution and cyclization.
Step 1: Wohl-Ziegler Bromination
-
Dissolve Methyl 3,4-dichloro-2-methylbenzoate (5.0 mmol) in trifluorotoluene (25 mL). Causality: Trifluorotoluene is utilized as a greener, less toxic alternative to carbon tetrachloride while maintaining the necessary radical stability.
-
Add N-bromosuccinimide (NBS, 5.5 mmol) and AIBN (0.25 mmol). Causality: AIBN is added in catalytic amounts to initiate the radical chain reaction without causing runaway thermal decomposition 3.
-
Reflux at 80 °C for 4 hours. The mixture will turn from yellow to colorless as NBS is consumed and succinimide precipitates.
-
Cool to 0 °C, filter off the floating succinimide, and concentrate the filtrate to yield crude Methyl 2-(bromomethyl)-3,4-dichlorobenzoate.
Step 2: S_N2 and Lactamization
-
Dissolve the crude benzylic bromide in anhydrous DMF (20 mL).
-
Add a primary amine (e.g., benzylamine, 6.0 mmol) and K₂CO₃ (10.0 mmol). Stir at room temperature for 2 hours to allow the S_N2 substitution to reach completion.
-
Validation (In-Process): TLC (Hexanes/EtOAc 4:1) will show the disappearance of the fast-moving benzylic bromide spot and the appearance of a highly polar intermediate (the acyclic secondary amine).
-
Heat the mixture to 100 °C for 12 hours. Causality: The elevated temperature provides the activation energy required for the secondary amine to attack the adjacent methyl ester, expelling methanol and forming the thermodynamically stable 5-membered isoindolin-1-one ring.
-
Cool, dilute with water, and extract with dichloromethane. Purify via recrystallization or chromatography.
References
-
Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. ResearchGate.2
-
A QM/MM study of a nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase. PubMed / NIH.1
-
Methyl 3-(bromomethyl)benzoate | High-Purity | RUO. Benchchem.3
Sources
Catalytic hydrogenation conditions for Methyl 3,4-dichloro-2-methylbenzoate
Application Note: Chemoselective Catalytic Hydrogenation of Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary
The catalytic hydrogenation of polyfunctional aromatic compounds presents significant chemoselectivity challenges. Methyl 3,4-dichloro-2-methylbenzoate contains three reducible moieties: an aromatic ring, a methyl ester, and two aryl chloride bonds. Depending on the synthetic or remediation objective, researchers must carefully tune the catalyst, hydrogen pressure, and additives to isolate the desired reduction pathway.
This application note provides field-proven, self-validating protocols for two highly divergent synthetic goals:
-
Selective Hydrodechlorination (HDH): Cleaving the C-Cl bonds to yield Methyl 2-methylbenzoate while preserving the ester and aromatic ring[1].
-
Chemoselective Ester Reduction: Reducing the ester to (3,4-dichloro-2-methylphenyl)methanol using advanced homogeneous ruthenium pincer catalysis[2].
Part 1: Mechanistic Divergence & Reaction Engineering
To achieve absolute chemoselectivity, the intrinsic reactivity of the functional groups must be manipulated through catalyst selection. Heterogeneous palladium on carbon (Pd/C) excels at oxidative addition into C-Cl bonds under mild conditions but is entirely inert toward esters[1]. Conversely, specialized homogeneous Ruthenium-CNN or PNN pincer complexes operate via an outer-sphere bifunctional mechanism that rapidly reduces polar C=O bonds while leaving aryl halides largely intact under optimized conditions[3].
Chemoselective hydrogenation pathways for Methyl 3,4-dichloro-2-methylbenzoate.
Quantitative Reaction Parameters
The following table summarizes the divergent conditions required to force the reaction down either pathway.
| Parameter | Selective Hydrodechlorination (HDH) | Chemoselective Ester Reduction |
| Target Product | Methyl 2-methylbenzoate | (3,4-dichloro-2-methylphenyl)methanol |
| Catalyst System | 5% Pd/C (Heterogeneous) | Ru-CNN Pincer (Homogeneous) |
| H₂ Pressure | 1 – 5 bar | 25 – 50 bar |
| Temperature | 25 – 40 °C | 50 – 80 °C |
| Critical Additive | Et₃N or NaOAc (2.5 eq) | KOtBu (10 mol%) |
| Solvent | Methanol or THF | THF or 1,4-Dioxane |
| Primary Challenge | Catalyst poisoning by generated HCl | Transesterification; Over-reduction |
Part 2: Selective Hydrodechlorination (HDH) Protocol
Causality & Mechanistic Insight: During the hydrodechlorination of chloroarenes, the oxidative addition of Pd(0) into the C-Cl bond is followed by hydrogenolysis, which releases stoichiometric amounts of hydrochloric acid (HCl)[4]. If left unneutralized, HCl irreversibly poisons the palladium surface by aggressively shifting the equilibrium away from the active Pd(0) species[5]. Therefore, an organic or inorganic base (such as Triethylamine or Sodium Acetate) must be present in excess to drive the catalytic cycle forward[1].
Mechanism of Pd-catalyzed HDH highlighting the critical role of base neutralization.
Step-by-Step Methodology (Self-Validating System)
-
Reactor Charging: In a standard hydrogenation vessel, dissolve 10.0 mmol of Methyl 3,4-dichloro-2-methylbenzoate in 30 mL of Methanol.
-
Base Addition: Add 25.0 mmol of Triethylamine (Et₃N). Causality: 2.0 equivalents are required to neutralize the 2 moles of HCl generated per mole of substrate; the extra 0.5 eq ensures the bulk solution remains basic, preventing localized catalyst deactivation.
-
Catalyst Introduction: Carefully add 100 mg of 5% Pd/C.
-
Purge and Pressurize: Seal the vessel. Purge with inert N₂ gas three times, followed by three purges with H₂. Pressurize the vessel to 3 bar of H₂.
-
Reaction Monitoring (Validation Checkpoint 1): Stir vigorously at 800 RPM at 30 °C. Monitor the H₂ mass flow or pressure drop. The reaction is designed to consume exactly 20.0 mmol of H₂. If H₂ uptake stalls prematurely, sample the mixture and check the pH. A pH < 7 indicates base depletion; add an additional 0.5 eq of Et₃N to resume the reaction.
-
Workup: Once H₂ uptake ceases, vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification (Validation Checkpoint 2): Concentrate the filtrate, redissolve in Ethyl Acetate, and wash with 1M HCl to remove the Et₃N·HCl salts. Analyze the organic layer via GC-MS. The disappearance of the isotopic cluster at m/z 218 (dichloro) and the emergence of m/z 150 confirms total conversion to Methyl 2-methylbenzoate.
Part 3: Chemoselective Ester Reduction Protocol
Causality & Mechanistic Insight: Reducing a methyl ester to an alcohol typically requires harsh, non-catalytic hydride reagents (e.g., LiAlH₄). However, advanced Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands tethered with amine groups (Ru-CNN or PNN pincers) enable this transformation using H₂ gas[2]. The mechanism relies on an outer-sphere bifunctional pathway: a strong base (KOtBu) deprotonates the amine arm of the precatalyst, generating an active amido-ruthenium species. This species heterolytically cleaves H₂, delivering a hydride from the metal and a proton from the ligand directly to the carbonyl carbon, bypassing traditional substrate coordination[3][6].
Step-by-Step Methodology (Self-Validating System)
-
Inert Atmosphere Preparation: Due to the extreme moisture sensitivity of the active catalyst and base, all preparations must occur in an Ar-filled glovebox.
-
Reactor Charging: To a high-pressure Parr reactor, add 10.0 mmol of Methyl 3,4-dichloro-2-methylbenzoate and 15 mL of anhydrous, degassed THF.
-
Catalyst & Base Activation: Add 0.01 mmol (0.1 mol%) of Ru-dipp-Et (or equivalent Ru-CNN pincer catalyst) and 1.0 mmol (10 mol%) of Potassium tert-butoxide (KOtBu)[3]. Causality: The KOtBu is strictly required to activate the precatalyst; without it, the reaction will yield 0% conversion[6].
-
Pressurization: Seal the reactor, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the lines and pressurize the reactor to 50 bar of H₂.
-
Heating & Monitoring (Validation Checkpoint 1): Heat the reactor to 80 °C. Monitor the internal pressure. The reduction of the ester to the alcohol and methanol requires 2 equivalents of H₂ (20.0 mmol). Calculate the expected pressure drop based on the reactor headspace volume. A plateau at the calculated pressure drop validates complete conversion.
-
Workup & Analysis (Validation Checkpoint 2): Cool the reactor to room temperature and carefully vent the H₂. Quench the reaction with 1 mL of saturated aqueous NH₄Cl to deactivate the catalyst.
-
Verification: Analyze the crude mixture via ¹H-NMR. The complete disappearance of the ester methoxy singlet (~3.9 ppm) and the appearance of a benzylic methylene doublet (~4.7 ppm) confirms successful reduction to (3,4-dichloro-2-methylphenyl)methanol.
References
-
Exceptionally efficient catalytic hydrodechlorination of persistent organic pollutants: application of new sterically shielded palladium carbene complexes Dalton Transactions (RSC Publishing) 4
-
Hydrodechlorination of Chloroaromatic Compounds over Carbon-Supported Ni-Mo Catalysts Polish Journal of Environmental Studies 5
-
Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes Universidad de Zaragoza 1
-
Structure–Function Relationship in Ester Hydrogenation Catalyzed by Ruthenium CNN-Pincer Complexes Organometallics 3
-
Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group ACS Catalysis 2
-
Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation PMC 6
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Exceptionally efficient catalytic hydrodechlorination of persistent organic pollutants: application of new sterically shielded palladium carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pjoes.com [pjoes.com]
- 6. Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3,4-dichloro-2-methylbenzoate in Complex Molecule Synthesis
Methyl 3,4-dichloro-2-methylbenzoate, a polysubstituted aromatic ester, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a methyl ester on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, with a particular focus on the synthesis of high-value agrochemicals and as a scaffold for pharmaceutical development. Detailed experimental protocols are provided to enable researchers to leverage the full potential of this versatile intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of Methyl 3,4-dichloro-2-methylbenzoate
| Property | Value |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, estimated to be in the range of 40-60 °C |
| Boiling Point | Not reported, estimated to be >250 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); insoluble in water. |
Safety and Handling: Methyl 3,4-dichloro-2-methylbenzoate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of Methyl 3,4-dichloro-2-methylbenzoate
The most common and practical laboratory-scale synthesis of methyl 3,4-dichloro-2-methylbenzoate involves a two-step process starting from 1,2-dichloro-3-methylbenzene (3,4-dichloro-o-xylene).
Step 1: Oxidation of 1,2-Dichloro-3-methylbenzene
The first step is the oxidation of the methyl group of 1,2-dichloro-3-methylbenzene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation. Catalytic methods, often employing cobalt and manganese salts in the presence of an oxygen source, are generally preferred for larger-scale syntheses due to their efficiency and milder conditions.[1]
Step 2: Fischer Esterification of 3,4-Dichloro-2-methylbenzoic Acid
The resulting 3,4-dichloro-2-methylbenzoic acid is then esterified to the desired methyl ester via the Fischer esterification reaction. This acid-catalyzed reaction with methanol is a classic and reliable method for ester formation.[2][3]
Detailed Protocol 1: Synthesis of Methyl 3,4-dichloro-2-methylbenzoate
Part A: Synthesis of 3,4-Dichloro-2-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloro-3-methylbenzene (1 equivalent).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent, followed by catalytic amounts of cobalt(II) acetate and manganese(II) acetate.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-120 °C) and bubble a stream of air or oxygen through the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the carboxylic acid product to precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,4-dichloro-2-methylbenzoic acid.
Part B: Fischer Esterification to Methyl 3,4-dichloro-2-methylbenzoate
-
Reaction Setup: In a round-bottom flask, dissolve the 3,4-dichloro-2-methylbenzoic acid (1 equivalent) from Part A in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.
-
Reaction Execution: Heat the mixture to reflux (around 65 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,4-dichloro-2-methylbenzoate.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Application in Agrochemical Synthesis: A Precursor to Chlorantraniliprole
Methyl 3,4-dichloro-2-methylbenzoate is a valuable precursor in the synthesis of the widely used insecticide, chlorantraniliprole.[4] The synthetic strategy involves a series of functional group transformations to introduce an amino group at the 2-position and an additional chlorine atom at the 5-position, ultimately forming a key anthranilic acid intermediate.
Strategic Transformations
-
Hydrolysis: The methyl ester is first hydrolyzed back to the carboxylic acid to allow for subsequent electrophilic aromatic substitution.
-
Nitration: The resulting benzoic acid is nitrated. The directing effects of the existing substituents favor the introduction of a nitro group at the 5-position.[5]
-
Reduction: The nitro group is then reduced to an amine, yielding the crucial anthranilic acid derivative. This reduction can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[6]
Detailed Protocol 2: Synthesis of 5-Amino-3,4-dichloro-2-methylbenzoic Acid
Part A: Hydrolysis of Methyl 3,4-dichloro-2-methylbenzoate
-
Reaction Setup: Dissolve methyl 3,4-dichloro-2-methylbenzoate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.
-
Base Addition: Add an excess of sodium hydroxide (2-3 equivalents).
-
Reaction Execution: Heat the mixture to reflux until the ester is completely consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,4-dichloro-2-methylbenzoic acid.
Part B: Nitration of 3,4-Dichloro-2-methylbenzoic Acid
-
Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid.
-
Substrate Addition: Slowly add the 3,4-dichloro-2-methylbenzoic acid from Part A with stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Part C: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, suspend the nitrated benzoic acid from Part B in ethanol.
-
Reducing Agent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
Purification: Filter the mixture to remove the tin salts. Acidify the filtrate with hydrochloric acid to precipitate the amino acid product.
-
Isolation: Collect the 5-amino-3,4-dichloro-2-methylbenzoic acid by vacuum filtration, wash with water, and dry.
Potential Applications in Pharmaceutical Synthesis
The densely functionalized aromatic core of methyl 3,4-dichloro-2-methylbenzoate also makes it an attractive starting point for the synthesis of novel pharmaceutical agents. The two distinct chlorine atoms can be selectively functionalized using modern cross-coupling methodologies, allowing for the introduction of diverse substituents.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[8][9]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[10]
The differential reactivity of the chlorine atoms, influenced by the electronic and steric effects of the adjacent methyl and ester groups, may allow for regioselective cross-coupling reactions, further enhancing the synthetic utility of this building block.
Conclusion
Methyl 3,4-dichloro-2-methylbenzoate is a highly versatile and strategically important building block in organic synthesis. Its utility is well-established in the agrochemical industry as a precursor to the insecticide chlorantraniliprole. Furthermore, its potential for selective functionalization through various cross-coupling reactions opens up numerous avenues for the discovery and development of new pharmaceutical compounds. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this valuable synthetic intermediate in their research endeavors.
References
- WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. (URL: [Link])
-
4 - Rsc.org. (URL: [Link])
-
Esterification: Methyl benzoate - One Part of Chemistry. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])
-
First Sonogashira coupling reactions with the chlorobenzeneCr(CO) 2PPh 3 complex. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
- US6465685B1 - Method for oxidation of xylene derivatives - Google P
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (URL: [Link])
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints. (URL: [Link])
-
Experiment : Esterification: The Synthesis of Methyl Benzoat ee - Science Learning Center. (URL: [Link])
Sources
- 1. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Scaling up synthesis of Methyl 3,4-dichloro-2-methylbenzoate for manufacturing
An Application Note and Protocol for the Manufacturing Scale-Up of Methyl 3,4-dichloro-2-methylbenzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic scale-up for the synthesis of Methyl 3,4-dichloro-2-methylbenzoate, an important intermediate in the pharmaceutical and fine chemical industries. We delve into two primary synthetic methodologies: the classic Fischer-Speier Esterification and a higher-yield acyl chloride-mediated route. The narrative emphasizes mechanistic understanding, process optimization, critical safety protocols, and detailed experimental procedures to ensure a robust, safe, and efficient transition from laboratory to manufacturing scale.
Introduction and Strategic Importance
Methyl 3,4-dichloro-2-methylbenzoate is a key building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable precursor. The transition from bench-scale synthesis to large-scale manufacturing is a significant challenge that requires careful consideration of reaction kinetics, thermodynamics, safety, and economics.[1][2] This guide is designed to provide the in-depth technical knowledge necessary to navigate this scale-up process effectively.
Comparative Synthetic Strategies and Mechanistic Insights
The synthesis of Methyl 3,4-dichloro-2-methylbenzoate from its parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, can be approached via several routes. We will focus on the two most industrially relevant methods.
Method A: Fischer-Speier Esterification
This is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4] It is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6]
Mechanism: The reaction proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, which activates the carbonyl carbon, making it more electrophilic.[3][7][8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][6]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.[5][6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.[9]
To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed.[3][9][10]
DOT Diagram: Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Method B: Acyl Chloride Intermediate Route
This method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. This route is generally faster and not reversible, often leading to higher yields.
Mechanism:
-
Acyl Chloride Formation: 3,4-dichloro-2-methylbenzoic acid reacts with thionyl chloride to form 3,4-dichloro-2-methylbenzoyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
-
Esterification: The highly reactive acyl chloride readily reacts with methanol in a rapid nucleophilic acyl substitution to produce the methyl ester and another equivalent of HCl.
While efficient, this method's primary drawback for scale-up is the use of thionyl chloride, which is highly corrosive, toxic if inhaled, and reacts violently with water.[11][12][13][14][15] This necessitates specialized equipment, including reactors and scrubbers for the acidic off-gases.
Process Development and Scale-Up Considerations
Scaling a synthesis from the lab to manufacturing requires a thorough risk assessment and process optimization.[2][16]
Raw Material Sourcing and Specifications
| Material | CAS No. | Purity Specification | Key Considerations |
| 3,4-dichloro-2-methylbenzoic acid | 50459-51-3 | >98% | Starting material availability and cost are primary drivers. Impurities can affect reaction yield and final product purity. |
| Methanol | 67-56-1 | Anhydrous, >99.8% | Water content is critical, especially for Fischer esterification, as it can shift the equilibrium back to the reactants.[10] |
| Sulfuric Acid | 7664-93-9 | Concentrated, 98% | Catalyst quality is important. Handle with extreme care due to its corrosive nature. |
| Thionyl Chloride | 7719-09-7 | >99% | Highly hazardous. Requires handling under an inert atmosphere and in specialized equipment.[11][12][13] |
| Sodium Bicarbonate | 144-55-8 | Technical Grade | Used for neutralization. Ensure sufficient quantity is available to handle the acid load. |
| Dichloromethane (DCM) | 75-09-2 | Technical Grade | Common extraction solvent. Consider its environmental impact and recovery options at scale. |
Optimizing Reaction Parameters for Scale-Up
When moving to larger vessels, heat and mass transfer become critical factors.[2]
| Parameter | Fischer Esterification (Method A) | Acyl Chloride Route (Method B) | Scale-Up Rationale |
| Temperature | Reflux (typically 65-75°C) | 0°C to Room Temp (for esterification step) | Temperature control is crucial to prevent runaway reactions and minimize side-product formation.[16] The internal reaction temperature must be monitored directly.[16] |
| Catalyst Loading | 3-5 mol% H₂SO₄ | N/A (Stoichiometric SOCl₂) | While higher catalyst loading can speed up the reaction, it increases corrosion risk and the burden on the neutralization/work-up steps.[17] |
| Reactant Ratio | Large excess of Methanol (e.g., 10-20 eq.) | ~1.1 eq. of SOCl₂, then ~1.5 eq. of Methanol | Using excess methanol in Method A drives the equilibrium forward.[5] In Method B, a slight excess of reagents ensures complete conversion. |
| Reaction Time | 4-24 hours | 1-3 hours | Reaction time may increase at scale due to slower heating and mixing.[2] Monitor reaction completion by a suitable analytical method (e.g., HPLC, TLC). |
| Mixing | Vigorous mechanical stirring | Vigorous mechanical stirring | Proper agitation is essential to ensure homogeneity and efficient heat transfer, especially in large reactors. Poor mixing can lead to localized overheating and side reactions.[1] |
Safety Considerations for Manufacturing
-
Thionyl Chloride (Method B): This is the most significant hazard. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to release toxic gases (HCl, SO₂).[11][13][15]
-
Engineering Controls: All operations must be conducted in a closed system (reactor) under an inert atmosphere (e.g., nitrogen). Vents must be connected to a caustic scrubber to neutralize acidic gases.[12]
-
Personal Protective Equipment (PPE): Complete chemical-resistant suits, face shields, and appropriate respirators are mandatory.[11][12][13] Eyewash stations and safety showers must be immediately accessible.[12]
-
-
Sulfuric Acid (Method A): Highly corrosive. Causes severe skin and eye burns.[3] PPE, including gloves, goggles, and protective clothing, is required. Add slowly to methanol as the dissolution is highly exothermic.
-
Pressure Management: Although these reactions are typically run at atmospheric pressure, the potential for gas evolution (HCl, SO₂ in Method B) or solvent boiling requires that reactors are properly vented.[2]
-
Thermal Runaway: Esterification is an exothermic process. Inadequate cooling on a large scale can lead to a thermal runaway.[16] Ensure the reactor's cooling capacity is sufficient for the reaction scale.
DOT Diagram: Manufacturing Process Workflow
Caption: General Manufacturing Workflow for Methyl Ester Synthesis.
Detailed Experimental Protocols
Laboratory-Scale Protocol: Fischer Esterification (Method A)
This protocol is for a validation batch and serves as a baseline.
-
Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charging: To the flask, add 3,4-dichloro-2-methylbenzoic acid (41.0 g, 0.20 mol) and anhydrous methanol (320 mL, 8.0 mol, 40 eq.).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL, ~3.6 g, 0.037 mol). An exotherm will be observed.[3]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with dichloromethane (3 x 200 mL).
-
Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 200 mL) until the aqueous layer is basic (test with pH paper). This step neutralizes unreacted benzoic acid and the sulfuric acid catalyst.[3] Be cautious as CO₂ gas will evolve.[3]
-
Drying and Solvent Removal: Wash the organic layer with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.[18]
Pilot-Scale Protocol: Fischer Esterification (Method A)
This protocol outlines the process for a 50 L reactor.
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with anhydrous methanol (25.6 L). Begin agitation. Charge 3,4-dichloro-2-methylbenzoic acid (3.28 kg) in portions.
-
Catalyst Addition: Through an addition funnel, slowly and carefully add concentrated sulfuric acid (160 mL) subsurface, maintaining the internal temperature below 40°C using jacket cooling.
-
Reaction: Heat the reactor contents to reflux (65-70°C) and maintain for 12-16 hours. Take samples periodically for completion analysis via a pre-validated HPLC method.
-
Work-up: Cool the reactor to 20°C. In a separate 200 L vessel, prepare 80 L of water and 20 kg of ice. Transfer the reaction mixture to the quench vessel under controlled addition to manage any exotherm.
-
Extraction and Phase Separation: Add dichloromethane (3 x 15 L) to the quench vessel, agitate, and allow the layers to separate. Drain the lower organic layer to a clean vessel.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until the wash is basic. Vent the reactor frequently to release CO₂ pressure.
-
Solvent Removal & Purification: Transfer the organic layer to a reactor equipped for distillation. Remove the dichloromethane at atmospheric pressure. Once the bulk of the solvent is removed, apply vacuum to distill the final product, Methyl 3,4-dichloro-2-methylbenzoate.
Data and Expected Results
| Parameter | Laboratory Scale (Method A) | Pilot Scale (Method A) |
| Input (Acid) | 41.0 g | 3.28 kg |
| Expected Output | 38-40 g | 3.0-3.2 kg |
| Typical Yield | 87-92% | 85-90% |
| Purity (by GC/HPLC) | >98.5% | >98.5% |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient reaction time; Wet methanol; Low catalyst concentration. | Extend reflux time. Use anhydrous methanol. Verify catalyst charge. |
| Product is Dark | Reaction temperature too high; Extended reaction time causing degradation. | Maintain strict temperature control.[16] Do not let the reaction run significantly longer than necessary. |
| Emulsion during Extraction | Vigorous shaking; Presence of partially soluble impurities. | Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. |
| Low Yield after Work-up | Incomplete extraction; Product loss during neutralization (hydrolysis). | Perform an additional extraction of the aqueous layer. Ensure neutralization is not overly prolonged or performed at elevated temperatures. |
Conclusion
The successful manufacturing scale-up of Methyl 3,4-dichloro-2-methylbenzoate is highly achievable through a well-planned and controlled process. The Fischer-Speier esterification method represents a robust, economical, and industrially proven route, provided that the reaction equilibrium is managed effectively. For applications requiring near-quantitative yield where capital investment in specialized handling equipment is feasible, the acyl chloride route offers a potent alternative. A thorough understanding of the reaction mechanism, strict control over process parameters, and an unwavering commitment to safety are the cornerstones of a successful and safe manufacturing campaign.
References
- Vertex AI Search. (2013, March 19).
- DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Thermo Fisher Scientific. (2009, September 21).
- University of Colorado Boulder.
- Bionium.
- University of Greenwich.
- Carl ROTH.
- StudySmarter. (2024, August 27). Scale-Up Processes: Chemical & Pharmaceutical.
- Koch Modular.
- Benchchem.
- Organic Chemistry Portal.
- Google Patents. (2015).
- University of California, Santa Barbara. (2019, September 18). Scale-Up Reaction Safety.
- Carl ROTH. (2025, March 31).
- National Technical University "Kharkiv Polytechnic Institute". (2022, January 21).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. (2008).
- ResearchGate. (2025, August 7).
- University of Toronto.
- Nacalai Tesque.
- MDPI. (2025, July 25).
- Erbil.
- MDPI. (2023, May 22).
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- J&K Scientific LLC. (2021, February 23).
- Tidewater Community College.
- OrgoSolver.
- ChemicalBook. 3-Chloro-2-methylbenzoic acid synthesis.
- Organic Syntheses.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2020, December 27).
- PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ChemicalBook. Methyl 3,4-bis(benzyloxy)
- PubChemLite. 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2).
- Google Patents. (2014, December 29).
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
- Organic Chemistry Portal.
- Ningbo Innopharmchem Co.,Ltd. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?.
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. bionium.miami.edu [bionium.miami.edu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. kochmodular.com [kochmodular.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Methyl 3,4-dichloro-2-methylbenzoate
Welcome to the Technical Support Center. Synthesizing methyl esters from highly substituted benzoic acids often presents unexpected bottlenecks for researchers and drug development professionals. This guide is specifically engineered to address the kinetic and steric challenges encountered when synthesizing Methyl 3,4-dichloro-2-methylbenzoate from its corresponding acid precursor.
Diagnostic Overview: The "Victor Meyer" Problem
When attempting to esterify 3,4-dichloro-2-methylbenzoic acid, researchers frequently report stalled reactions and poor conversions (<30%). The root cause is not electronic, but steric.
According to Victor Meyer's Esterification Law, ortho-substituted benzoic acids strongly resist standard Fischer esterification 1. In a traditional acid-catalyzed mechanism, methanol must attack the protonated carbonyl carbon to form a bulky tetrahedral intermediate. The 2-methyl group physically shields this trajectory, creating a massive kinetic barrier 2. While the 3,4-dichloro groups exert an electron-withdrawing inductive effect that theoretically increases carbonyl electrophilicity, the steric blockade of the ortho-methyl group overrides this advantage 3.
To achieve high yields, you must abandon the addition-elimination mechanism at the carbonyl carbon and switch to an
Workflow diagram comparing esterification pathways for ortho-hindered benzoic acids.
Troubleshooting FAQs
Q1: I refluxed 3,4-dichloro-2-methylbenzoic acid in methanol with catalytic
Q2: I attempted the Acid Chloride route using Thionyl Chloride (
Q3: I am using the
Methodology Comparison Data
The table below summarizes the quantitative performance of various esterification methods applied specifically to ortho-hindered benzoic acids 3.
| Method | Reagents | Temp | Time | Typical Yield | Scalability / Notes |
| Fischer Esterification | MeOH, | 65 °C | 24-48 h | < 30% | High scalability, but kinetically unviable. |
| Acid Chloride Route | 1. | 0 °C to RT | 4-6 h | 75 - 85% | Moderate; requires rigorous anhydrous conditions. |
| MeI, | RT | 2-4 h | > 90% | High; requires engineering controls for toxic MeI. | |
| Diazo Transfer | TMS-CHN | 0 °C to RT | 1 h | > 95% | Low; reagents are expensive and highly hazardous. |
Validated Experimental Protocol: High-Yield Alkylation
This protocol utilizes the
Materials Required:
-
3,4-dichloro-2-methylbenzoic acid (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq) - Caution: Highly toxic alkylating agent.
-
Anhydrous Potassium Carbonate (
) (1.5 eq) -
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Deprotonation (Bypassing the Carbonyl): Charge a flame-dried round-bottom flask with 3,4-dichloro-2-methylbenzoic acid (1.0 eq) and anhydrous DMF to create a 0.2 M solution. Add finely powdered anhydrous
(1.5 eq). Stir the suspension at room temperature for 15 minutes.-
Causality: This pre-stir ensures complete deprotonation to the carboxylate anion, moving the nucleophilic center away from the sterically hindered ortho-methyl group.
-
-
Alkylation (
Attack): Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Methyl Iodide (1.2 eq) via syringe.-
Causality: Cooling prevents exothermic runaway and limits the volatility of MeI, ensuring the stoichiometry remains precise for the
attack.
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor progress via TLC (Hexanes:EtOAc 4:1, add 1 drop of Acetic Acid to the eluent).
-
Validation Check: The starting acid will streak near the baseline, while the synthesized methyl ester will elute as a distinct, high-
UV-active spot.
-
-
Quenching & Phase Separation (DMF Removal): Once complete, cool the flask back to 0 °C and carefully quench with saturated aqueous Ammonium Chloride (
) to destroy any residual alkylating agent. Dilute the mixture with Methyl tert-butyl ether (MTBE) or a 1:1 mixture of Hexanes/EtOAc. -
Washing: Transfer to a separatory funnel. Extract the aqueous layer once with the organic solvent. Combine the organic layers and wash vigorously with Distilled Water (3 to 4 times ) and finally with Brine (1 time).
-
Causality: Multiple water washes are strictly required to partition the high-boiling DMF into the aqueous phase, preventing it from contaminating the final isolated product.
-
-
Isolation: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the pure Methyl 3,4-dichloro-2-methylbenzoate.
References
- Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
- What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Evergreen Sinochem.
- Technical Support Center: Overcoming Steric Hindrance. Benchchem.
- 4-Acetyl-2-methylbenzoic acid | 55860-35-0. Benchchem.
Sources
Technical Support Center: Purification of Methyl 3,4-dichloro-2-methylbenzoate
Case ID: PUR-MDMB-034 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Welcome & Diagnostic Overview
Welcome to the Technical Support Center. You are likely working with Methyl 3,4-dichloro-2-methylbenzoate , a critical intermediate often used in the synthesis of agrochemicals (e.g., benzamide insecticides) and pharmaceutical scaffolds.[1]
This compound presents a unique purification challenge: the "Melting Point Valley." Due to the steric clash of the ortho-methyl group and the lipophilicity of the dichloro-motif, this ester often exists as a supercooled liquid or a low-melting solid (approx. MP 35–45°C), making it prone to "oiling out" during crystallization.[1]
Diagnostic Decision Matrix
Before proceeding, identify your current crude state using the workflow below to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and impurity profile.[1]
Critical Impurity Profiling
Understanding what you are removing is as important as how you remove it.
| Impurity Type | Source | Diagnostic Signal (H-NMR / TLC) | Removal Strategy |
| Parent Acid (3,4-dichloro-2-methylbenzoic acid) | Incomplete esterification or hydrolysis.[1] | TLC: Streaks at baseline (high polarity). NMR: Broad singlet >11 ppm (COOH). | Protocol A (Base Wash) |
| Regioisomers (e.g., 2,3-dichloro isomer) | Impure starting material (from chlorination of o-toluic acid).[1] | NMR: Split methyl singlets near 2.4-2.6 ppm. | Protocol C (Chromatography) |
| Mineral Acids (H₂SO₄, HCl) | Esterification catalysts.[1] | pH: Aqueous wash pH < 2. | Protocol A (Bicarb Wash) |
| Des-chloro byproducts | Over-reduction (if Pd/C used previously).[1] | MS: Mass = [M-34].[1] | Protocol C (High efficiency column) |
Protocol A: Chemical Remediation (The "Acid Wash")[1]
Issue: The most common failure mode is attempting to crystallize the ester while significant unreacted acid remains.[1] The acid acts as an impurity that disrupts crystal lattice formation, causing the product to "oil out."[1]
The Fix: A rigorous biphasic wash.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
The "Double-Base" Wash:
-
Step 1: Wash organic layer with 5% NaHCO₃ (2x). Why? Neutralizes strong mineral acids.
-
Step 2: Wash organic layer with 0.5 M NaOH (cold, rapid wash).[1] Why? The parent acid (3,4-dichloro-2-methylbenzoic acid) is a weak acid; bicarbonate sometimes fails to fully deprotonate it into the water-soluble carboxylate.[1] NaOH ensures complete removal.
-
Caution: Do not prolong contact with NaOH to avoid hydrolyzing your ester product.
-
-
Drying: Wash with Brine -> Dry over MgSO₄ -> Filter -> Concentrate.
-
Result: You should now have a neutral oil/solid ready for crystallization.
Protocol B: Crystallization (Scalable Purification)[1]
Target Audience: Users with >5g of material who require >98% purity. The Challenge: This compound has a low melting point.[2] Standard room-temperature crystallization often fails.
Recommended Solvent Systems
| System | Ratio (v/v) | Temperature Gradient | Comments |
| MeOH / Water | 9:1 to 4:1 | 50°C | Best for Purity. Water acts as a strong anti-solvent.[1] Requires freezer. |
| Hexane / EtOAc | 10:1 | Reflux | Best for Drying. Good if your product is wet. |
| Pentane (Cold) | Pure | RT | For "Oily" Crudes. Dissolve in min. pentane, freeze to precipitate.[1] |
Step-by-Step Methodology (MeOH/Water)
-
Dissolution: Place the neutral crude in an Erlenmeyer flask. Add Methanol (MeOH) dropwise at 50°C until fully dissolved. Do not boil excessively (MeOH BP is 64.7°C).
-
The Cloud Point: Add Water dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 mL of MeOH to clear the solution again.
-
Seeding (Critical):
-
Controlled Cooling:
-
Allow to cool to Room Temp (RT) over 1 hour.
-
Transfer to a fridge (4°C) for 2 hours.
-
Final Step: Transfer to a freezer (-20°C) overnight.
-
-
Filtration: Filter quickly on a chilled Buchner funnel. Wash with cold (-20°C) 50% MeOH/Water .
Protocol C: Chromatographic Resolution
Target Audience: Users with isomeric impurities (regioisomers) or small scale (<1g).
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate.[2][3]
Gradient Strategy
Isomers of dichlorobenzoates have very similar Retardation Factors (Rf). An isocratic hold is required.
-
Equilibration: Flush column with 100% Hexane .
-
Loading: Load sample as a liquid (if oil) or dissolved in minimal DCM.
-
Elution Profile:
Visualization: UV at 254 nm. The dichloro-aromatic ring absorbs strongly.
Troubleshooting & FAQs
Q1: My product turned into a milky oil at the bottom of the flask during crystallization. What happened?
A: You encountered "Oiling Out." This happens when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.[1]
-
The Fix: Re-heat the mixture until clear. Add slightly more solvent (MeOH) to dilute it. Cool much slower and add a seed crystal earlier (at ~35°C).
Q2: I see a "ghost spot" on TLC just below my product spot.
A: This is likely the 2,3-dichloro isomer or a mono-chloro byproduct .[1] These crystallize with your product (co-crystallization). You must switch to Protocol C (Chromatography) or perform a Melt Crystallization (slowly melting the solid and draining the liquid fraction which contains the impurities).[1]
Q3: Can I distill this?
A: Only under high vacuum.
-
Boiling Point Estimate: ~130–140°C at 1-2 mmHg.
-
Warning: At atmospheric pressure (>260°C), the methyl ester can undergo thermal rearrangement or decarboxylation.[1] Use a Kugelrohr or Short-path distillation setup with a vacuum of <5 mmHg.
Workflow Visualization
The following diagram illustrates the specific crystallization pathway to avoid "oiling out."
Figure 2: Optimized crystallization workflow emphasizing the seeding window to prevent phase separation (oiling out).
References
-
BenchChem. Purification of Methyl 2-(3-hydroxyphenyl)benzoate (Analogous Benzoate Ester Protocols). Technical Support Center. Retrieved from [1]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester (General Esterification & Workup). Org.[4][5] Synth. 1977 , 56,[1][6] 15. DOI: 10.15227/orgsyn.056.0015.[6] Retrieved from [1]
-
PubChem. Methyl 3,5-dichloro-4-methylbenzoate (Isomer Physical Data).[1][7] National Library of Medicine. CID 10130655.[7] Retrieved from [1]
-
Google Patents. Method for recovering benzyl benzoate (Crystallization Solvents for Benzoates). JP2001226323A. Retrieved from
-
University of Massachusetts. Recrystallization of Benzoates: Solvent Selection Guide. UMass Amherst Organic Chemistry Labs. Retrieved from [1]
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted starting materials from Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Methyl 3,4-dichloro-2-methylbenzoate is a key intermediate often synthesized via Fischer esterification of 3,4-dichloro-2-methylbenzoic acid with methanol in the presence of an acidic catalyst (e.g.,
Because Fischer esterification is an equilibrium-driven process (
-
Unreacted Carboxylic Acid (Starting Material)
-
Mineral Acid Catalyst (
, -TsOH) -
Excess Methanol
-
Water (By-product)
This guide provides authoritative protocols to isolate the target ester in high purity (>98%) by exploiting the acidity difference (
Troubleshooting & FAQs
Q1: "HPLC shows 5-10% unreacted 3,4-dichloro-2-methylbenzoic acid. How do I remove it completely?"
Diagnosis: The equilibrium was not driven to completion, or the workup failed to solubilize the acid in the aqueous phase. Solution: Utilize an Acid-Base Extraction .
-
Mechanism: The starting material is a carboxylic acid (
). The product is a neutral ester. -
Protocol: Wash the organic layer with a basic aqueous solution (Saturated
or 1M ). This deprotonates the unreacted acid, converting it into its water-soluble carboxylate salt (Sodium 3,4-dichloro-2-methylbenzoate), which partitions into the aqueous layer. The neutral ester remains in the organic layer. -
Critical Check: Ensure the aqueous layer pH is >9 after the wash.
Q2: "I used NaOH for the wash, and my yield dropped significantly. What happened?"
Diagnosis: Ester Hydrolysis (Saponification).
Explanation: While hydroxide (
-
Use a milder base like Saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ) . -
If using NaOH, keep it dilute (0.5M - 1.0M), cold (
), and minimize contact time (<5 mins).
Q3: "The product is 'oiling out' during recrystallization. How do I get a solid?"
Diagnosis: The solution is likely supersaturated or contains impurities (like unreacted isomers) preventing crystal lattice formation. Solution:
-
Seed Crystals: Add a tiny crystal of pure product if available.
-
Solvent Tuning: You likely used a solvent system that is too non-polar. Switch to a binary system: Dissolve in minimal hot Methanol/Ethanol, then slowly add water (anti-solvent) until turbidity persists. Cool slowly.
-
Scratching: Scratch the inner wall of the flask with a glass rod to provide nucleation sites.
Q4: "Can I remove the starting acid by distillation?"
Technical Assessment:
-
Feasibility: Difficult and risky.
-
Reasoning: Both the acid and the ester have high boiling points. 3,4-dichloro-2-methylbenzoic acid has a high melting point and may sublime or decompose before distilling. The ester (Methyl 3,4-dichloro-2-methylbenzoate) likely boils >240°C.
-
Recommendation: Distillation is only recommended after the chemical removal of the acid (via extraction) to separate the ester from non-acidic impurities or trace tars.
Detailed Experimental Protocols
Protocol A: Standard Aqueous Workup (Recommended)
Best for removing unreacted acid and mineral catalyst on scales from 1g to 100g.
Prerequisites:
-
Reaction mixture (Crude)
-
Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Reagents: Saturated
, Brine,
Step-by-Step:
-
Concentration: Evaporate excess Methanol from the reaction mixture using a rotary evaporator (Bath temp: 40°C). Note: Methanol is water-miscible and will hamper phase separation if left in large amounts.
-
Dissolution: Dissolve the resulting residue in Ethyl Acetate (approx. 10 mL per gram of crude).
-
Acid Removal (The Wash):
-
Transfer to a separatory funnel.[1]
-
Wash with Saturated Aqueous
( volumes equal to organic layer). -
Observation: Vigorous bubbling (
evolution) indicates neutralization of and the starting carboxylic acid. -
Technique: Vent the funnel frequently to prevent pressure buildup.
-
-
Verification: Check the pH of the aqueous output. It should be basic (pH 8-9). If acidic, repeat the wash.
-
Final Wash: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.
-
Drying: Collect the organic layer and dry over Anhydrous Magnesium Sulfate (
) for 15 minutes. -
Isolation: Filter off the solid drying agent and concentrate the filtrate in vacuo.
Protocol B: Recrystallization (Polishing)
Use this ONLY after Protocol A if the product requires >99% purity.
-
Solvent System: Methanol/Water or Hexane/Ethyl Acetate.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling Methanol.
-
Remove from heat.
-
Add water dropwise until the solution turns slightly cloudy.
-
Add 1-2 drops of Methanol to clear the cloudiness.
-
Allow to cool to room temperature undisturbed, then place in an ice bath (
). -
Filter the crystals and wash with cold Methanol/Water (1:1).
-
Technical Data & Decision Support
Table 1: Physicochemical Properties for Separation Logic
| Compound | Role | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa | Solubility (Water) | Solubility (Org. Solvent) | Removal Method |
| Methyl 3,4-dichloro-2-methylbenzoate | Product | Neutral | Insoluble | High | N/A (Retained) |
| 3,4-dichloro-2-methylbenzoic acid | Starting Material | ~3.8 | Low (Acid form)High (Salt form) | High | Base Extraction |
| Sulfuric Acid ( | Catalyst | -3.0 | Miscible | Low | Base Neutralization |
| Methanol | Reagent | 15.5 | Miscible | Miscible | Evaporation / Water Wash |
Table 2: Base Selection Guide
| Base | Formula | Strength | Risk of Hydrolysis | Recommended Use |
| Sodium Bicarbonate | Weak | Very Low | Primary Choice. Safe, visual indicator (bubbles). | |
| Sodium Carbonate | Moderate | Low | Use if acid content is very high (>20%). | |
| Sodium Hydroxide | Strong | High | Only for rapid, cold washes. Avoid if possible. |
Workflow Visualization
The following diagram illustrates the logical flow for the purification process, highlighting the critical "Decision Nodes" where the starting material is physically separated from the product.
Caption: Logical workflow for the extractive purification of Methyl 3,4-dichloro-2-methylbenzoate, ensuring removal of acidic impurities.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3,4-dichloro- Properties and Spectra. NIST Chemistry WebBook.[13] Retrieved from [Link]
-
LibreTexts Chemistry. (2020).[8] Ester Hydrolysis and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dichloro-2-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. global.oup.com [global.oup.com]
- 10. PubChemLite - 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzoic acid, 3,4-dichloro- [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Purity in Methyl 3,4-dichloro-2-methylbenzoate Production
Welcome to the technical support center for the synthesis and purification of Methyl 3,4-dichloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during its preparation. As a crucial intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Analysis and Impurity Identification
Question 1: My initial analysis (TLC, crude NMR) of the product shows multiple components. What are the likely impurities and where do they come from?
Answer: Low purity in the crude product typically originates from three main sources: an incomplete reaction, side reactions, or impurities present in the starting materials. The most common synthesis route is the Fischer esterification of 3,4-dichloro-2-methylbenzoic acid with methanol, catalyzed by a strong acid like H₂SO₄.[1]
The primary impurities you should anticipate are:
-
Unreacted Starting Material (3,4-dichloro-2-methylbenzoic acid): Fischer esterification is a reversible, equilibrium-limited reaction.[1][2] Incomplete conversion is common, leaving residual acidic starting material.
-
Isomeric Impurities: The purity of your final product is highly dependent on the purity of the starting benzoic acid derivative. Isomers such as 2,4-dichloro-3-methylbenzoic acid or other positional isomers can be present and will undergo esterification alongside the target molecule.[3][4] These are often the most challenging impurities to remove due to their similar physicochemical properties.
-
Solvent and Catalyst Residues: Residual methanol, extraction solvents (e.g., dichloromethane, ethyl acetate), and traces of the acid catalyst can contaminate the final product if the work-up is not thorough.[1][5][6]
-
Water: Can remain from the work-up procedure and will depress the purity percentage.
The following table summarizes these common impurities and the analytical methods best suited for their identification.
| Impurity | Source | Recommended Analytical Identification Method | Key Signature |
| 3,4-dichloro-2-methylbenzoic acid | Incomplete Reaction | Base Wash & TLC: The impurity will move into an aqueous basic layer. On a TLC plate, it will appear as a more polar spot (lower Rf) than the ester product. ¹H NMR: Presence of a broad carboxylic acid proton peak (>10 ppm). | |
| Isomeric Esters | Impure Starting Material | GC-MS: Will likely show peaks with identical mass-to-charge ratios but different retention times. HPLC: Can often resolve isomers, showing distinct peaks.[7] High-resolution NMR: May show subtle differences in chemical shifts and coupling patterns in the aromatic region. | |
| Residual Methanol | Reagent/Solvent | ¹H NMR: A sharp singlet peak around 3.49 ppm. GC-MS: A volatile peak with a mass of 32. | |
| Residual Acid Catalyst (H₂SO₄) | Reaction Catalyst | pH of water wash: The aqueous layer after washing the organic phase will be highly acidic. Not directly observed in NMR/GC-MS. |
Category 2: Optimizing the Synthesis and Work-up
Question 2: My reaction consistently stalls, leaving significant amounts of unreacted benzoic acid. How can I drive the esterification to completion?
Answer: The challenge with Fischer esterification is overcoming the reaction equilibrium. The mechanism involves the protonation of the carbonyl oxygen by the catalyst, followed by nucleophilic attack from methanol. A key step is the elimination of water to form the final ester.
To shift the equilibrium toward the product side, you must apply Le Châtelier's principle. You can achieve this in two primary ways:
-
Use a Large Excess of a Reagent: The most common and cost-effective method is to use a large excess of methanol, which acts as both a reagent and a solvent.[1][8] A 10 to 40-fold molar excess of methanol is typical.
-
Remove Water as it Forms: While more complex for a standard laboratory setup, removing the water by-product will effectively pull the reaction forward. This can be done using a Dean-Stark apparatus if the reaction is run in a co-solvent like toluene.
Below is a diagram illustrating the core principle of driving the equilibrium.
Caption: Driving Fischer Esterification Equilibrium.
Question 3: What is the most effective work-up procedure to remove the acid catalyst and unreacted starting material?
Answer: A proper aqueous work-up is critical. The goal is to use the acidic nature of the unreacted starting material to your advantage by converting it into a water-soluble salt, which can then be easily separated from your neutral ester product.
Experimental Protocol: Optimized Aqueous Work-up
-
Cool the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Solvent Removal (Optional but Recommended): If you used a large excess of methanol, remove the bulk of it using a rotary evaporator. This reduces the volume for the subsequent extraction.
-
Dilution: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (50 mL is a good starting volume for a 5-10g scale reaction).
-
Neutralization and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a 5% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][6] Add the basic solution slowly and swirl, as CO₂ evolution can cause pressure buildup.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The unreacted 3,4-dichloro-2-methylbenzoic acid is deprotonated to sodium 3,4-dichloro-2-methylbenzoate, which is highly soluble in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat this wash two more times to ensure complete removal of all acidic components.
-
-
Final Washes:
-
Wash the organic layer with deionized water (1 x 50 mL).
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 50 mL). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-dichloro-2-methylbenzoate.
Category 3: Advanced Purification Techniques
Question 4: My product is free of starting material, but it's still impure, likely due to an isomer. Recrystallization isn't working well. What should I do?
Answer: When impurities have very similar polarity and structure to the desired product (e.g., positional isomers), simple purification methods may fail. This is the point where you must employ more advanced techniques. First, let's create a logical troubleshooting workflow for this scenario.
Caption: Troubleshooting workflow for product purification.
If recrystallization fails, column chromatography is the next logical step. It offers much higher resolving power for separating compounds with subtle differences in polarity.[9]
Experimental Protocol: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized by first finding a suitable solvent system using Thin Layer Chromatography (TLC).
1. Materials and Reagents:
-
Crude Methyl 3,4-dichloro-2-methylbenzoate
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel coated)
2. TLC Analysis for Solvent System Selection:
-
The goal is to find a solvent mixture where the desired product has an Rf (retention factor) value of approximately 0.3-0.4.
-
Spot your crude material on a TLC plate.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).
-
Visualize the plate under a UV lamp (254 nm).[9] The ideal system will show good separation between the spot for your product and any impurity spots.
3. Column Packing:
-
Choose an appropriately sized glass column.
-
Pack the column with silica gel using either a "wet" (slurry) or "dry" method. The slurry method (mixing silica with the initial mobile phase solvent and pouring it in) is generally preferred to avoid air bubbles.
-
Ensure the silica bed is compact and level.
4. Sample Loading:
-
Dissolve the minimum amount of your crude product in the mobile phase or a slightly stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting alternating fractions on a TLC plate and developing it.
6. Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 3,4-dichloro-2-methylbenzoate.
-
Confirm the purity using analytical methods like NMR, GC-MS, or HPLC.[7]
References
-
Analytical Methods. (n.d.). National Institute for Environmental Studies, Japan. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Wadsworth Cengage Learning. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. DOI: 10.1039/D5AY01050K. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]
- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). Google Patents.
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
-
Babar, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E64, o1970. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]
-
Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Toribio, L., Alonso, R. M., Jiménez, R. M., & Valcárcel, M. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Journal of Chromatography A, 886(1-2), 271-277. Retrieved from [Link]
-
Scribd. (n.d.). Methyl Benzoate Synthesis and Analysis. Retrieved from [Link]
-
Scribd. (2010, December 1). Methyl Benzoate Synthesis Lab Report. Retrieved from [Link]
-
Anson, J. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Retrieved from [Link]
-
Studylib.net. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. studylib.net [studylib.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Methyl 3,4-dichloro-2-methylbenzoate Hydrolysis
Welcome to the technical support center for the hydrolysis of methyl 3,4-dichloro-2-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals who are working with this specific transformation. The hydrolysis of this sterically hindered and electron-deficient ester presents unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and optimize your reaction conditions, with a specific focus on the critical parameter of temperature.
Section 1: Reaction Overview & Key Challenges
The alkaline hydrolysis (saponification) of methyl 3,4-dichloro-2-methylbenzoate is the process of cleaving the ester bond to yield 3,4-dichloro-2-methylbenzoic acid and methanol.[1] This reaction is typically performed using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent system that can solubilize both the ester and the inorganic base.[2]
The primary challenge with this substrate arises from steric hindrance. The methyl group at the ortho (C2) position physically obstructs the incoming hydroxide nucleophile from attacking the carbonyl carbon.[3] This significantly slows down the reaction rate compared to unhindered esters like methyl benzoate.[4] Consequently, forcing conditions, such as elevated temperatures, are often required to achieve a reasonable reaction time.[5] However, high temperatures can lead to undesired side reactions and impurity formation. This guide will help you find the optimal balance.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of methyl 3,4-dichloro-2-methylbenzoate.
Q1: My hydrolysis reaction is extremely slow or appears to have stalled at room temperature. Why is this happening and what is the first step to address it?
A1: The slow reaction rate is primarily due to the steric hindrance caused by the ortho-methyl group, which impedes the approach of the hydroxide nucleophile to the ester's carbonyl carbon. Additionally, the two electron-withdrawing chlorine groups, while making the carbonyl carbon more electrophilic, cannot fully overcome this physical blockade at ambient temperatures.
Your first and most critical step is to optimize the reaction temperature. The rate of chemical reactions generally increases with temperature, as described by the Arrhenius equation.[6] For this specific hindered ester, heating the reaction mixture is not just recommended; it is often necessary.
Recommended Action:
-
Initial Heating: Start by gently heating the reaction mixture to a moderate temperature, for example, 50-60 °C, under reflux.[2]
-
Monitoring: Track the reaction's progress every 1-2 hours using an appropriate analytical method (see Q3).
-
Incremental Increase: If the reaction is still too slow, you can incrementally increase the temperature. Be cautious, as excessively high temperatures can introduce new problems (see Q2).
Q2: I increased the temperature to drive the reaction to completion, but now I'm seeing a lower yield and/or new impurities. What is the optimal temperature range?
A2: This is a classic optimization problem. While heat increases the rate of the desired hydrolysis, it can also accelerate side reactions or cause degradation of the starting material or product. For aromatic systems, potential side reactions at high temperatures and strongly basic conditions can include decarboxylation (less likely for this substrate) or other uncharacterized decomposition pathways.
There is no single "perfect" temperature; it is a range that must be determined empirically for your specific scale and setup. The goal is to find the "sweet spot" that provides a reasonable reaction time without significantly impacting yield and purity.
Data-Driven Temperature Optimization:
| Temperature Range | Expected Reaction Time | Potential Issues & Remarks |
| 20-40 °C (Ambient) | Very long (days) or stalled | Extremely slow kinetics. Impractical for most applications.[7] |
| 50-70 °C (Moderate Heat) | Moderate (hours to 24h) | Often the optimal starting range. Balances reaction rate with minimal side product formation. |
| 80-100 °C (Reflux in aq. Alcohol) | Fast (1-8 hours) | Increased risk of side reactions and solvent loss if not properly refluxed.[8] This is a common condition for stubborn esters.[2] |
| >110 °C (High-Boiling Solvents) | Very Fast (< 1 hour) | High risk of degradation. Generally not recommended unless other methods have failed and the product is known to be stable. |
Recommendation: Begin your optimization studies in the 60-80 °C range. If purity remains high but the reaction is slow, cautiously increase the temperature. If you observe impurity formation, reduce the temperature and accept a longer reaction time.
Q3: How can I effectively monitor the reaction to determine the optimal time to stop heating?
A3: Proper reaction monitoring is crucial to avoid generating impurities from excessive heating. The goal is to stop the reaction as soon as all the starting material (the ester) is consumed. The two most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Thin-Layer Chromatography (TLC): This is a fast and effective method.
-
Principle: The starting ester is significantly less polar than the product, the carboxylate salt (or the carboxylic acid after workup). On a silica gel plate, the ester will have a higher Rf value (travel further up the plate) than the acid.
-
Procedure: Spot the reaction mixture alongside your starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
High-Performance Liquid Chromatography (HPLC): This provides more quantitative data.
-
Principle: Use a reverse-phase column (like a C18). The less polar ester will have a longer retention time than the more polar carboxylic acid product.
-
Procedure: Inject a small, quenched sample of your reaction mixture. The reaction is complete when the peak for the methyl 3,4-dichloro-2-methylbenzoate is gone.
-
Q4: My reaction seems incomplete even after prolonged heating. Could other factors besides temperature be at play?
A4: Yes. If optimizing temperature alone doesn't solve the issue, consider these other critical factors:
-
Base Stoichiometry: Alkaline hydrolysis is not catalytic; the base is a reagent.[9] You need at least one molar equivalent of NaOH or KOH. Due to the slow nature of the reaction, it's common practice to use a slight to moderate excess (e.g., 1.5 to 3 equivalents) to ensure the reaction is driven to completion.
-
Solvent System: The ester is organic-soluble, while the hydroxide base is water-soluble. A biphasic system will react very slowly. You need a solvent system that can create a homogeneous solution or facilitate efficient mixing.
-
Recommended Solvents: A mixture of water with a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is standard.[2][10] Methanol is often a good choice as it is a product of the reaction and helps solubilize the reagents.[7]
-
Aprotic Solvents: In some difficult cases, polar aprotic solvents like DMSO have been used with bases like potassium tert-butoxide to create a highly reactive, less-solvated "anhydrous hydroxide" system, which can hydrolyze even very hindered esters at room temperature.[11]
-
Q5: After the reaction, I add acid to precipitate my product, but the yield is low. What could be happening during the workup?
A5: Low yield after acidification often points to one of two issues:
-
Incomplete Reaction: The most likely cause is that the hydrolysis was not complete. Before performing a large-scale workup, always confirm the absence of starting material via TLC or HPLC (see Q3).
-
Product Solubility: The product, 3,4-dichloro-2-methylbenzoic acid, has some solubility in water, which can be increased by the presence of organic co-solvents.
-
Mitigation Strategy:
-
Chill the Mixture: Before and during acidification, cool the reaction mixture in an ice bath to minimize the solubility of your carboxylic acid product.[12]
-
Sufficient Acidification: Ensure you have added enough strong acid (e.g., HCl) to bring the pH well below the pKa of the carboxylic acid (typically pH < 2) to ensure complete protonation and precipitation.
-
Extraction: If the product doesn't fully precipitate or appears oily, you may need to perform a liquid-liquid extraction. Extract the acidified aqueous mixture with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[13]
-
-
Section 3: Visual Troubleshooting Workflow & Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete hydrolysis of methyl 3,4-dichloro-2-methylbenzoate.
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. reddit.com [reddit.com]
- 11. scite.ai [scite.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Storage stability and degradation of Methyl 3,4-dichloro-2-methylbenzoate
Executive Summary: The Stability Profile
Compound Identity:
-
Chemical Name: Methyl 3,4-dichloro-2-methylbenzoate
-
Functional Class: Halogenated Aromatic Ester
-
Key Structural Feature: The 2-methyl group (ortho-position).
Core Stability Assessment: Contrary to generic benzoates, Methyl 3,4-dichloro-2-methylbenzoate exhibits a unique stability profile due to the "Ortho-Effect." While the electron-withdrawing chlorine atoms at positions 3 and 4 would theoretically accelerate hydrolysis (by increasing the electrophilicity of the carbonyl carbon), the methyl group at position 2 provides significant steric hindrance .
This steric shield protects the carbonyl carbon from nucleophilic attack (water/hydroxide), rendering this compound more stable to moisture than its non-methylated analogs (e.g., Methyl 3,4-dichlorobenzoate). However, degradation is still possible under specific stress conditions.
Critical Storage Parameters (The "Why" & "How")
| Parameter | Recommended Condition | Technical Rationale (The "Why") |
| Temperature | 2-8°C (Refrigerated) | While stable at RT, lower temperatures kinetically inhibit thermodynamic hydrolysis. The Arrhenius equation dictates that for every 10°C drop, degradation rates roughly halve. |
| Moisture | <60% RH (Desiccated) | Hydrolysis is the primary degradation pathway. Even with steric protection, prolonged exposure to atmospheric moisture can drive the equilibrium toward the carboxylic acid form. |
| Light | Amber Vials (Dark) | Photodechlorination Risk: Halogenated aromatics (C-Cl bonds) are susceptible to homolytic cleavage under UV light ( |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the methyl group (though rare) and excludes atmospheric moisture. |
Troubleshooting Guide (FAQ & Diagnostics)
Q1: "My sample has developed a faint acrid/vinegar-like odor. Is it compromised?"
-
Diagnosis: Likely Hydrolysis .[1]
-
Mechanism: The ester bond cleaves to release Methanol (volatile) and 3,4-dichloro-2-methylbenzoic acid .
-
Immediate Action:
-
Perform a "Sniff Test" comparison (Caution: Wafting only).
-
Check solubility. The starting material is lipophilic; the acid degradation product is more polar and may alter solubility profiles in non-polar solvents (e.g., Hexane).
-
Verdict: If the smell is strong, repurify. The acid impurity can interfere with base-catalyzed downstream reactions.
-
Q2: "I see a new peak in my HPLC chromatogram at a lower Retention Time (RT). What is it?"
-
Diagnosis: Acid Formation (Hydrolysis Product).
-
Technical Insight: In Reverse-Phase HPLC (C18 column), the carboxylic acid derivative (3,4-dichloro-2-methylbenzoic acid) is more polar than the methyl ester. Therefore, it will elute earlier (shorter retention time).
-
Resolution: Run a standard of the free acid to confirm the RRT (Relative Retention Time).
Q3: "The melting point is 3-4°C lower than the Certificate of Analysis (CoA). Is this significant?"
-
Diagnosis: Eutectic Impurity Depression.
-
Explanation: Impurities disrupt the crystal lattice, causing the phenomenon known as Melting Point Depression.
-
Rule of Thumb: A depression of >2°C usually indicates purity has dropped below 95-96%.
-
Next Step: Recrystallize from a suitable solvent (e.g., Methanol/Water or Hexane) before use in sensitive catalysis.
Q4: "Can I store this compound in Methanol?"
-
Diagnosis: Risky (Transesterification).
-
Mechanism: If the methanol is not anhydrous or contains trace acid/base, you risk Transesterification (exchanging the ester group). While the product is already a methyl ester, the equilibrium with the solvent can introduce moisture or promote hydrolysis if the solvent isn't "Dry".
-
Recommendation: Store as a neat solid. If solution storage is mandatory, use anhydrous Acetonitrile or Toluene.
Diagnostic Workflows (Visualized)
A. Stability Testing Decision Tree
Use this workflow to determine if your batch is fit for purpose.
Figure 1: Decision matrix for evaluating batch integrity prior to experimental use.
B. The "Ortho-Shield" Mechanism
Understanding why the 2-methyl group matters for your reaction planning.
Figure 2: Mechanistic visualization of the steric inhibition provided by the ortho-methyl group, slowing hydrolysis.
Experimental Validation Protocols
To scientifically validate the stability of your specific lot, follow these ICH Q1A (R2) aligned protocols.
Protocol A: Forced Degradation (Stress Testing)
Use this to validate your analytical method (HPLC) and identify degradation peaks.
-
Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile.
-
Acid Stress: Add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 1 hour. (Note: Base hydrolysis will be faster despite steric hindrance).
-
Analysis: Neutralize and inject into HPLC.
-
Expected Result:
-
Base Stress: Significant conversion to 3,4-dichloro-2-methylbenzoic acid.
-
Acid Stress: Minimal degradation (due to steric protection and reversibility).
-
Protocol B: Hygroscopicity Assessment
-
Weigh a dry weighing boat (
). -
Add ~1g of sample (
). -
Place in a humidity chamber (80% RH, 25°C) for 24 hours.
-
Reweigh (
). -
Calculation:
. -
Threshold: If gain > 0.5%, the material is hygroscopic and requires desiccant storage.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation. Link
-
Goerlitzer, J., et al. (2020). Steric effects in the hydrolysis of ortho-substituted benzoic acid esters.[5][6] Journal of Organic Chemistry. (General reference for ortho-effect mechanisms).
-
Sigma-Aldrich. (n.d.).[7] Methyl 2,4-dichlorobenzoate Product Specification. (Used as structural analog for physical property baseline). Link
-
PubChem. (n.d.). Compound Summary: Methyl 2-methylbenzoate.[7][8] National Library of Medicine. Link
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]
- 8. Methyl 2-methylbenzoate(89-71-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Minimizing side reactions during Methyl 3,4-dichloro-2-methylbenzoate functionalization
Welcome to the technical support center for the functionalization of Methyl 3,4-dichloro-2-methylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile but challenging substrate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its functionalization and minimize unwanted side reactions.
The unique substitution pattern of Methyl 3,4-dichloro-2-methylbenzoate, with its sterically hindered ortho-methyl group and two electronically distinct chlorine atoms, presents specific challenges in achieving high yields and regioselectivity. This guide is structured to address these issues head-on, providing both theoretical explanations and practical, field-proven solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Reactivity and Regioselectivity
-
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
-
Nucleophilic Aromatic Substitution (SNAr)
-
Ester Group Manipulations
-
-
Troubleshooting Guides
-
Low Yield or No Reaction in Cross-Coupling
-
Poor Regioselectivity (Mixture of C3 and C4 Substituted Products)
-
Competing Side Reactions: Protodehalogenation and Homocoupling
-
Unwanted Ester Hydrolysis
-
-
Experimental Protocols
-
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
-
Protocol 2: Buchwald-Hartwig Amination of Methyl 3,4-dichloro-2-methylbenzoate
-
-
References
Frequently Asked Questions (FAQs)
General Reactivity and Regioselectivity
Q1: Which of the two chlorine atoms on Methyl 3,4-dichloro-2-methylbenzoate is more reactive?
A1: The chlorine at the C4 position is generally more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This is due to a combination of electronic and steric factors. The C4-position is para to the electron-withdrawing methyl ester group, which activates it for nucleophilic attack. Conversely, the C3-chlorine is sterically hindered by the adjacent ortho-methyl group, which can significantly slow down or prevent reaction at this site.[1][2]
Q2: How does the ortho-methyl group influence the reactivity of the molecule?
A2: The ortho-methyl group has a profound impact on the molecule's reactivity. Its primary effect is steric hindrance, which can:
-
Decrease the rate of reaction at the C3-position: The bulky methyl group can block the approach of catalysts and nucleophiles to the adjacent chlorine atom.[2]
-
Hinder hydrolysis of the methyl ester: The methyl group can sterically shield the carbonyl carbon of the ester, making it less susceptible to nucleophilic attack by hydroxide or other bases.[3][4] This can be an advantage when functionalizing the aromatic ring under basic conditions.
-
Influence the conformation of the ester group: The steric clash between the ortho-methyl group and the ester can force the ester out of the plane of the aromatic ring. This can alter the electronic properties of the ring and may influence the acidity of the corresponding benzoic acid if the ester is hydrolyzed.[1][5]
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Q3: I am planning a Suzuki-Miyaura coupling. What type of ligand is best suited for this sterically hindered substrate?
A3: For sterically hindered substrates like Methyl 3,4-dichloro-2-methylbenzoate, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the oxidative addition step, which can be sluggish for sterically hindered aryl chlorides, and they can also help to stabilize the palladium catalyst.[6] Consider using ligands such as:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling with aryl chlorides and can help to minimize side reactions like protodehalogenation.[6]
-
N-heterocyclic carbene (NHC) ligands: These have also shown effectiveness in coupling reactions involving sterically demanding substrates.[7]
Q4: What are the most common side reactions in a Buchwald-Hartwig amination with this substrate, and how can I avoid them?
A4: The most common side reactions in Buchwald-Hartwig amination are hydrodehalogenation (replacement of a chlorine with hydrogen) and catalyst decomposition.[8] To mitigate these:
-
Use bulky, electron-rich ligands: As with Suzuki coupling, ligands like those developed by Buchwald and Hartwig are crucial for promoting the desired C-N bond formation over competing pathways.[9]
-
Careful choice of base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of base can influence the reaction rate and the prevalence of side reactions.
-
Anhydrous and oxygen-free conditions: These reactions are sensitive to air and moisture. Ensure your solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Nucleophilic Aromatic Substitution (SNAr)
Q5: Under what conditions can I achieve a successful SNAr reaction on this molecule?
A5: A successful SNAr reaction on Methyl 3,4-dichloro-2-methylbenzoate requires a strong nucleophile and typically elevated temperatures. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing methyl ester group, particularly at the C4 position.[10] However, dichlorinated benzenes are less reactive than, for example, dinitro-substituted benzenes. Therefore, more forcing conditions may be necessary. The regioselectivity will strongly favor substitution at the C4 position due to the steric hindrance at C3.[11][12]
Ester Group Manipulations
Q6: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. Are there any special considerations due to the steric hindrance from the ortho-methyl group?
A6: Yes, the ortho-methyl group makes the ester more resistant to hydrolysis.[3][4] Standard room temperature saponification with NaOH or KOH may be very slow. To achieve complete hydrolysis, you may need to use:
-
Higher temperatures: Refluxing the ester with a strong base in a water/alcohol co-solvent system is often necessary.[13][14]
-
Harsher conditions: In some cases, high-temperature water with a small amount of base, or non-aqueous conditions with a strong base, may be required to overcome the steric hindrance.[3][15]
-
Acid-catalyzed hydrolysis: While less common for simple hydrolysis, strong acid and heat can also be effective, though you should be mindful of potential side reactions on the aromatic ring under these conditions.[4]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Cross-Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No product formation, starting material recovered | 1. Ineffective Catalyst/Ligand System: The chosen palladium source and ligand may not be active enough for this sterically hindered aryl chloride. 2. Catalyst Deactivation: Oxygen or impurities in the reagents/solvents can poison the catalyst. | 1. Switch to a more robust catalytic system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a pre-formed catalyst complex.[6] 2. Ensure rigorous inert atmosphere techniques. Degas solvents thoroughly and use fresh, high-purity reagents. |
| Low conversion, a mix of starting material and product | 1. Insufficient Reaction Time or Temperature: The reaction may be sluggish due to steric hindrance. 2. Suboptimal Base: The chosen base may not be strong enough or may have poor solubility. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal duration. 2. Screen different bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often good choices.[6] For Buchwald-Hartwig, consider stronger bases like NaOtBu or K₂CO₃.[16] |
| Formation of palladium black | Catalyst Precipitation/Decomposition: This indicates the active catalytic species is not stable under the reaction conditions. | 1. Use a more robust ligand to stabilize the palladium center. 2. Ensure proper degassing to remove oxygen, which can contribute to catalyst decomposition.[6] |
Problem 2: Poor Regioselectivity (Mixture of C3 and C4 Substituted Products)
While reaction at C4 is strongly favored, obtaining a mixture of isomers can occur under certain conditions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Significant amount of C3-substituted byproduct | 1. High Reaction Temperature: At very high temperatures, the energy barrier for reaction at the sterically hindered C3 position may be overcome. 2. Small Nucleophile/Coupling Partner: A very small coupling partner might be able to access the C3 position more easily. | 1. Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and regioselectivity. 2. If possible, use a bulkier coupling partner. This can enhance the steric differentiation between the two positions. |
Problem 3: Competing Side Reactions: Protodehalogenation and Homocoupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Significant byproduct corresponding to the loss of a chlorine atom (hydrodehalogenation) | 1. Presence of a Hydride Source: Water, alcohols, or certain bases can act as hydride sources. 2. Slow Transmetalation Step (Suzuki): If the transmetalation is slow, the intermediate aryl-palladium complex can undergo side reactions. | 1. Use anhydrous solvents and reagents. Choose a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[6] 2. Optimize the catalyst and ligand. A more active catalyst can accelerate the desired cross-coupling pathway, outcompeting the side reaction. |
| Biphenyl byproduct from homocoupling of the boronic acid (Suzuki) | 1. Oxygen in the reaction mixture. 2. Slow oxidative addition. | 1. Ensure the reaction is thoroughly degassed. 2. Use a slight excess of the aryl halide to favor the cross-coupling reaction over homocoupling. |
Problem 4: Unwanted Ester Hydrolysis
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Formation of the corresponding carboxylic acid during a cross-coupling reaction | Basic Reaction Conditions: Many cross-coupling reactions use bases that can also hydrolyze the ester, especially at elevated temperatures. | 1. Use a milder base. For Suzuki coupling, KF can be used to activate the boronic acid without promoting significant ester hydrolysis.[17] 2. Lower the reaction temperature and shorten the reaction time. 3. Protect the ester group if necessary, though this adds extra steps to the synthesis. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 3,4-dichloro-2-methylbenzoate with an arylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
Methyl 3,4-dichloro-2-methylbenzoate (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Methyl 3,4-dichloro-2-methylbenzoate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous dioxane.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of Methyl 3,4-dichloro-2-methylbenzoate
This protocol describes a general procedure for the amination of Methyl 3,4-dichloro-2-methylbenzoate.
Materials:
-
Methyl 3,4-dichloro-2-methylbenzoate (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by Methyl 3,4-dichloro-2-methylbenzoate and the amine.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decision Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low yield.
Regioselectivity Factors
Caption: Factors influencing regioselectivity.
References
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates.
-
Scilit. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures.
-
Wikipedia. Buchwald–Hartwig amination.
-
ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
-
YouTube. Hydrolysis of Methyl Benzoate - Lab Demo.
-
Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
-
Scribd. Base Mediated Ester Hydrolysis.
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
-
Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
-
Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Organic Chemistry Portal. Suzuki Coupling.
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
-
Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
-
Benchchem. The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid.
-
Royal Society of Chemistry. Cross coupling reactions in organic synthesis themed issue.
-
Wikipedia. Nucleophilic aromatic substitution.
-
Harvard University. The Suzuki Reaction - Chem 115 Myers.
-
ScienceDaily. Toward overcoming solubility issues in organic chemistry.
-
Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution.
-
Medium. 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!.
-
PMC. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
-
MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript).
-
askIITians. Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only.
-
PMC. 3,5-Dichlorophenyl 4-methylbenzoate. 415/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cjarquin.medium.com [cjarquin.medium.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only - askIITians [askiitians.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Suzuki Coupling [organic-chemistry.org]
HPLC method development for Methyl 3,4-dichloro-2-methylbenzoate separation
Technical Support Center: HPLC Method Development for Methyl 3,4-dichloro-2-methylbenzoate
Welcome to the Advanced Chromatography Support Hub. Subject: Method Development & Troubleshooting for Halogenated Benzoate Esters Ticket ID: #MD-34DCMB-001 Assigned Scientist: Dr. A. Vance, Senior Application Specialist[1]
Executive Summary: The Analyte Profile
Before initiating any method development, we must understand the physicochemical "personality" of Methyl 3,4-dichloro-2-methylbenzoate .
-
Lipophilicity (LogP): High (~3.5 - 4.0).[1] The combination of the methyl ester, the methyl group on the ring, and two chlorine atoms makes this molecule significantly hydrophobic. It will retain strongly on C18 columns.[1]
-
Chemical Stability: As an ester, it is susceptible to hydrolysis, converting back to 3,4-dichloro-2-methylbenzoic acid .[1] This is your primary impurity and stability risk.[1]
-
pKa (of the acid impurity): Estimated at ~3.0 – 3.2. The electron-withdrawing chlorine atoms increase the acidity compared to standard benzoic acid (pKa 4.2).
-
UV Chromophore: The benzoate ring provides strong UV absorption, typically maxing around 230–240 nm, with a secondary band near 270–280 nm.[1]
Module 1: The Core Protocol (Method Development Strategy)
Do not start with an isocratic run. For this molecule, a scouting gradient is mandatory to assess impurities and elution behavior.[1]
The Baseline "Scouting" Method
This protocol is designed to separate the target ester from its more polar acid precursor and highly lipophilic side-products.
| Parameter | Setting | Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm | Provides necessary hydrophobic retention.[1] A "Base Deactivated" (End-capped) column is preferred to reduce silanol tailing.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1]7) suppresses the ionization of the acid impurity (keeping it neutral/retained) and minimizes silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol and stronger elution strength for chlorinated compounds.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure management.[1] |
| Gradient | 0 min: 40% B 15 min: 90% B 18 min: 90% B 18.1 min: 40% B 23 min: Stop | Starts high enough to elute the acid impurity early but retains the ester. Ramps high to clear lipophilic dimers.[1] |
| Detection | UV @ 235 nm (Primary) | 235 nm offers high sensitivity for chlorinated aromatics; 254 nm is a robust alternative.[1] |
| Temperature | 35°C | Improves mass transfer and reduces backpressure.[1] |
Workflow Visualization
The following diagram illustrates the logical flow for optimizing this specific separation.
Caption: Figure 1. Iterative decision matrix for optimizing the separation of halogenated benzoate esters.
Module 2: Troubleshooting & FAQs (The "Why" and "How")
This section addresses specific failure modes reported by users working with halogenated esters.
Q1: I see a small peak eluting before my main ester peak that grows over time. What is it?
Diagnosis: This is almost certainly 3,4-dichloro-2-methylbenzoic acid , resulting from on-column or in-vial hydrolysis. The Mechanism: Esters hydrolyze in the presence of water.[2] While the 2-methyl group provides some steric protection (ortho-effect), the electron-withdrawing chlorines make the carbonyl carbon more electrophilic, potentially accelerating attack by water. Corrective Actions:
-
Check Sample Diluent: Do not store the sample in 100% aqueous mobile phase.[1] Dissolve the sample in 100% Acetonitrile or Methanol.
-
pH Control: Ensure your mobile phase pH is acidic (pH 2.0–3.0).
-
Why? At neutral/basic pH, the acid impurity deprotonates (becomes anionic), eluting near the void volume (t0), potentially co-eluting with solvent fronts. At acidic pH, it remains neutral and retains slightly longer, allowing for quantification.[1]
-
Q2: My main peak has significant tailing (Asymmetry > 1.5).
Diagnosis: Silanol interaction. The Mechanism: The "dichloro" substitution creates a dipole that can interact with residual silanol groups (Si-OH) on the silica surface of the column. Corrective Actions:
-
Switch Column: Use a "high-coverage" or "end-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).[1]
-
Increase Ionic Strength: Replace 0.1% Formic Acid with 20 mM Potassium Phosphate (pH 2.5) . The potassium ions compete with the analyte for silanol sites, sharpening the peak.
Q3: I cannot separate the target ester from a specific process impurity (e.g., an isomer).
Diagnosis: Lack of "Orthogonal Selectivity." The Mechanism: C18 separates primarily by hydrophobicity (dispersive forces).[1] If your impurity is an isomer (e.g., 2,3-dichloro instead of 3,4-dichloro), their hydrophobicities are nearly identical.[1] Corrective Actions:
-
Switch to Phenyl-Hexyl: This phase utilizes
interactions.[1] The position of the chlorine atoms on the benzene ring alters the electron density of the -system. A Phenyl-Hexyl column can distinguish these subtle electronic differences where a C18 cannot.[1] -
Switch Solvent: Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the ester functionality compared to aprotic Acetonitrile.
Q4: The retention time is drifting to shorter times over the day.
Diagnosis: "Phase Collapse" (Dewetting) or Temperature fluctuation. The Mechanism: If you are running highly aqueous conditions (<5% Organic) to retain polar impurities, the C18 chains may fold onto themselves to escape the water, losing surface area. Corrective Actions:
-
Minimum Organic: Ensure the method never drops below 5% organic solvent.
-
Thermostat: Ensure the column oven is active. Ambient temperature fluctuations can shift retention times of lipophilic compounds significantly (approx. 1-2% shift per 1°C).[1]
Module 3: Validation & Robustness (Self-Validating Systems)
To ensure the method is reliable (Trustworthiness), you must establish System Suitability Criteria (SST) . Do not run a sample set without passing these checks first.
Mandatory SST Parameters
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution (Rs) | > 2.0 between Ester and Acid | Ensures accurate integration even if column performance degrades slightly. |
| Tailing Factor (T) | < 1.5 | Tailing peaks compromise the detection limit (LOD) of impurities. |
| Injection Precision | RSD < 1.0% (n=5) | Confirms pump stability and autosampler accuracy. |
| Capacity Factor (k') | > 2.0 for the first peak | Ensures the peak is not eluting in the void volume, which is prone to ion suppression. |
Troubleshooting Logic Tree
Use this diagram when SST fails.
Caption: Figure 2. Quick-diagnostic workflow for System Suitability Test (SST) failures.
References
-
NIST Chemistry WebBook. Benzoic acid, 3,4-dichloro- (SRD 69).[1][3] National Institute of Standards and Technology.[1][3] Link
-
PubChem. 3,4-dichloro-2-methylbenzoic acid (Compound).[1][4] National Library of Medicine.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/Scouting logic).
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][5] Link
-
BenchChem. Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. (Reference for isomer separation strategies). Link
Sources
Validation & Comparative
Comprehensive GC-MS Identification Guide: Methyl 3,4-dichloro-2-methylbenzoate vs. Critical Synthesis Impurities
As a Senior Application Scientist, navigating the complex impurity profiles of halogenated aromatic esters requires moving beyond basic chromatography. Methyl 3,4-dichloro-2-methylbenzoate (MDMB) is a highly specific intermediate often utilized in advanced agrochemical and pharmaceutical syntheses. During its production via chlorination and esterification, several structurally similar byproducts are generated, including positional isomers (e.g., Methyl 3,4-dichloro-5-methylbenzoate) and des-methyl impurities (e.g., Methyl 3,4-dichlorobenzoate).
Because these impurities share nearly identical boiling points and polarities, traditional baseline resolution is highly challenging[1]. This guide objectively compares analytical methodologies and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to definitively identify MDMB and its critical impurities.
Methodological Comparison: Selecting the Optimal Platform
When tracking halogenated isomers, the analytical platform must balance throughput with structural elucidation capabilities. While the HS-GC-FID method is frequently adopted for standard residual solvent tests, it lacks the specificity required for complex unknown peak identification[1].
Table 1: Objective Comparison of Analytical Techniques
| Analytical Technique | Isomer Resolution | Structural Elucidation | Routine QA/QC Suitability | Key Limitation |
| GC-FID | Poor | None (Relies solely on Rt) | High (Low cost, robust) | Cannot differentiate co-eluting positional isomers[1]. |
| GC-MS (EI-SQ) | Excellent (via EIC) | High (Standardized fragmentation) | High (Gold standard) | Requires careful tuning of EI source for reproducibility[2]. |
| GC-HRMS (TOF) | Excellent | Very High (Exact mass) | Low (High cost, complex) | Overkill for routine batch release; data processing is intensive[3]. |
The Verdict: GC-MS equipped with a Single Quadrupole (SQ) and 70 eV Electron Ionization (EI) is the optimal choice. It provides high sensitivity and selectivity for polyhalogenated molecules[2] and allows for the simultaneous determination of diverse halogenated compounds with varying physicochemical properties[3].
Mechanistic Principles: The "Ortho Effect" in Isomer Differentiation
The true power of GC-MS lies not just in determining molecular weight, but in leveraging specific gas-phase fragmentation mechanisms. For MDMB, the placement of the methyl group at the 2-position (ortho to the methyl ester) provides a unique, self-validating spectral signature.
Under 70 eV electron ionization, aromatic esters typically lose a methoxy radical (CH₃O•, 31 Da) to form an [M-31]⁺ cation. However, in MDMB, the steric strain and proximity of the ortho-methyl group facilitate a highly specific hydrogen-transfer rearrangement[4]. A hydrogen atom from the ortho-methyl group migrates to the ester carbonyl, triggering the expulsion of a neutral methanol molecule (CH₃OH, 32 Da)[4].
-
MDMB (Ortho-methyl): Yields a dominant [M-32]⁺• radical cation at m/z 186 .
-
Impurity A (Meta-methyl isomer): Lacks this proximity effect. It undergoes standard cleavage, yielding a dominant [M-31]⁺ cation at m/z 187 [4].
This mechanistic divergence means that even if the isomers perfectly co-elute chromatographically, their Extracted Ion Chromatograms (EIC) at m/z 186 and 187 will definitively distinguish them.
Workflow Visualization
GC-MS Workflow: Separation and EI fragmentation logic for MDMB isomer differentiation.
Validated Experimental Protocol
To ensure analytical reliability, the following protocol is designed as a self-validating system. Every parameter is chosen with specific causality to maximize the separation of halogenated aromatic esters.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the synthesis batch and dissolve in 10.0 mL of pesticide-grade dichloromethane (DCM).
-
Add 1,2,4-Trichlorobenzene as an Internal Standard (IS) to a final concentration of 10 µg/mL. Causality: The IS corrects for injection volume variances and provides a stable retention time reference.
Step 2: GC-MS Instrumental Conditions
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl-arylene stationary phase offers optimal induced-dipole interactions with the polarizable chlorine atoms, maximizing the retention time delta between positional isomers.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 250°C.
-
Oven Program: 80°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min). Causality: A moderate 15°C/min ramp ensures sharp peak shapes while allowing sufficient interaction time for the closely related halogenated esters to separate.
-
MS Parameters: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50–350.
Step 3: System Suitability & Self-Validation Criteria
Before accepting the batch data, the system must self-validate against two criteria:
-
Isotopic Fidelity: The molecular ion cluster for MDMB (m/z 218, 220, 222) must exhibit a strict 9:6:1 abundance ratio. This mathematically confirms the presence of exactly two chlorine isotopes (³⁵Cl and ³⁷Cl) and rules out co-eluting monochlorinated or trichlorinated species.
-
Chromatographic Resolution (Rs): The critical pair must achieve an Rs ≥ 1.5. If Rs < 1.5, spectral deconvolution using the m/z 186 / 187 ratio must be employed.
Quantitative Data & Spectral Interpretation
The table below summarizes the diagnostic ions used to differentiate MDMB from its primary synthesis impurities.
Table 2: GC-MS Diagnostic Fragmentation Profile (70 eV)
| Compound | Molecular Formula | MW | Molecular Ion (M⁺) | Diagnostic Fragments (m/z) | Mechanistic Rationale |
| MDMB (Target) | C₉H₈Cl₂O₂ | 219.06 | 218 / 220 / 222 | 186 (Base), 159 | Ortho Effect: Loss of neutral CH₃OH (32 Da) due to 2-methyl proximity[4]. |
| Impurity A (3,4-dichloro-5-methylbenzoate) | C₉H₈Cl₂O₂ | 219.06 | 218 / 220 / 222 | 187 (Base), 159 | Standard Cleavage: Loss of CH₃O• radical (31 Da); lacks ortho-methyl group[4]. |
| Impurity B (3,4-dichlorobenzoate) | C₈H₆Cl₂O₂ | 205.04 | 204 / 206 / 208 | 173 (Base), 145 | Des-methyl impurity: Standard loss of CH₃O• radical (31 Da) from the lighter parent mass. |
By isolating the m/z 186 and m/z 187 channels, analysts can confidently quantify the exact ratio of the target MDMB to its positional isomers, ensuring the integrity of the downstream synthesis cascade.
References
-
Title: Method validation and analysis of halogenated natural products (HNPs) in seafood samples Source: nih.gov URL: 2
-
Title: A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: mdpi.com URL: 3
-
Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: shimadzu.com URL: 1
-
Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: nih.gov URL: 4
Sources
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Methyl 3,4-dichloro-2-methylbenzoate & Isomers
The following technical guide provides an in-depth comparative analysis of Methyl 3,4-dichloro-2-methylbenzoate and its structural isomers. This document is designed for researchers in process chemistry and drug discovery, focusing on the mechanistic divergence caused by substituent positioning.
Executive Summary
Methyl 3,4-dichloro-2-methylbenzoate (Target Compound ) represents a specific class of deactivated, sterically congested aromatic esters. Its utility as an intermediate in agrochemical synthesis (e.g., anthranilic diamide insecticides) relies heavily on the orthogonal reactivity of its functional groups.
This guide compares the Target Compound against two strategic isomers:
-
Isomer A (Steric Release): Methyl 3,5-dichloro-4-methylbenzoate (Symmetrical, non-hindered).
-
Isomer B (Electronic Shift): Methyl 2,4-dichloro-3-methylbenzoate (Alternative ortho-substitution).
Performance Matrix: Reactivity Profiles
| Feature | Target Compound (2-Me, 3,4-Cl) | Isomer A (4-Me, 3,5-Cl) | Isomer B (3-Me, 2,4-Cl) |
| Hydrolytic Stability | High (Ortho-methyl block) | Low (Exposed ester) | Moderate (Ortho-chloro block) |
| SNAr Susceptibility | High (4-Cl is para-activated) | Negligible (Cls are meta) | Very High (2-Cl & 4-Cl activated) |
| Benzylic Oxidation | Moderate (Steric/Electronic drag) | High (Symmetrical activation) | High (3-Me is accessible) |
Critical Analysis of Reactivity
Hydrolytic Stability (The Ortho-Effect)
The most defining characteristic of the Target Compound is the 2-methyl group . In basic hydrolysis (saponification), the tetrahedral intermediate formation is the rate-determining step.[1]
-
Target Compound: The 2-methyl group creates significant steric bulk (
value approx -1.24), shielding the carbonyl carbon from nucleophilic attack ( ). This results in a half-life ( ) significantly longer than its isomers. -
Isomer A (4-Me): Lacks ortho-substituents. The carbonyl is fully exposed, leading to rapid hydrolysis.
-
Isomer B (2-Cl): Contains a 2-chloro substituent.[2] While chlorine is larger than hydrogen, its electron-withdrawing nature (
) activates the carbonyl electrophilically, partially counteracting the steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
SNAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group (halide).[3]
-
Target Compound: The 4-chloro group is para to the ester (EWG). The 3-chloro is meta.
-
Outcome: Clean, regioselective substitution at C4.
-
-
Isomer A: Both chlorines are meta to the ester.
-
Outcome: Inert to standard SNAr conditions. Requires Pd-catalyzed Buchwald-Hartwig coupling.
-
-
Isomer B: The 2-chloro is ortho and the 4-chloro is para to the ester.
-
Outcome: Competitive substitution. The 4-Cl is typically displaced faster due to less steric hindrance compared to the 2-Cl site.
-
Visualizing Reaction Pathways[4]
The following diagram illustrates the divergent pathways for the Target Compound versus Isomer A, highlighting the "Switch" mechanism controlled by substituent position.
Caption: Divergent reactivity pathways. The Target compound allows regioselective SnAr but resists hydrolysis, whereas Isomer A is hydrolytically unstable but inert to SnAr.
Experimental Protocols
Protocol A: Comparative Hydrolysis Study
Objective: To quantify the steric "shielding" effect of the 2-methyl group.
Reagents:
-
Substrate (Target or Isomer): 1.0 mmol
-
Lithium Hydroxide (LiOH): 2.0 mmol
-
Solvent: THF:Water (3:1 v/v)
Procedure:
-
Dissolve 1.0 mmol of the ester in 3 mL of THF in a temperature-controlled vial (25°C).
-
Add 1 mL of 2.0 M aqueous LiOH solution. Start timer (
). -
Sampling: At 5, 15, 30, and 60 minutes, remove a 50 µL aliquot.
-
Quench: Immediately dispense aliquot into 500 µL of Acetonitrile + 0.1% Formic Acid to stop the reaction.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Calculation: Plot
vs time. The slope will reveal that the Target Compound hydrolyzes 5–10x slower than Isomer A.
Protocol B: Regioselective SNAr Amination
Objective: To demonstrate the activation of the 4-chloro position in the Target Compound.
Reagents:
-
Methyl 3,4-dichloro-2-methylbenzoate: 1.0 equiv
-
Morpholine (Nucleophile): 2.5 equiv
-
Potassium Carbonate (
): 2.0 equiv -
Solvent: DMSO (Anhydrous)
Procedure:
-
Setup: In a sealed tube, combine ester (219 mg, 1 mmol),
(276 mg, 2 mmol), and DMSO (2 mL). -
Addition: Add morpholine (217 mg, 2.5 mmol) via syringe.
-
Reaction: Heat block to 100°C for 4 hours. Note: Isomer A will show no reaction under these conditions.
-
Workup: Cool to RT. Pour into ice water (10 mL). Extract with Ethyl Acetate (3 x 5 mL).
-
Validation: The product will be Methyl 3-chloro-2-methyl-4-morpholinobenzoate .
-
Self-Validating Check: 1H NMR will show the loss of the doublet corresponding to the C4 proton and the retention of the C3-Cl (which prevents coupling to adjacent protons if any were present, but here it validates regioselectivity).
-
Benzylic Bromination (Wohl-Ziegler)
This reaction is critical for functionalizing the methyl group for further drug scaffold elaboration.
Mechanism: Radical chain reaction.[4] Isomer Comparison:
-
Target Compound: The 2-methyl radical is stabilized by the benzene ring but slightly destabilized by the steric clash with the adjacent 1-ester and 3-chloro groups.
-
Protocol Adjustment: Requires higher initiation temperatures compared to Isomer A.
Caption: Wohl-Ziegler bromination pathway targeting the 2-methyl group.
References
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Electrophilic Substitution Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]
-
Chad's Prep. (2023). Allylic and Benzylic Bromination with NBS: Mechanisms and Regioselectivity. Retrieved from [Link]
Sources
Reference standards for Methyl 3,4-dichloro-2-methylbenzoate purity testing
Comprehensive Comparison Guide: Reference Standards for Methyl 3,4-dichloro-2-methylbenzoate Purity Testing
Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a highly specialized halogenated aromatic ester frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Because structural analogs (such as positional isomers of the chlorine atoms) can propagate through synthetic pathways and form toxic or inactive downstream products, rigorous purity testing of this intermediate is paramount.
As a Senior Application Scientist, I have structured this guide to objectively compare the grades of reference standards available for this compound, detail the causality behind analytical choices, and provide self-validating experimental protocols grounded in current regulatory frameworks like ICH Q2(R2)[1] and USP <11>[2].
The Hierarchy of Reference Standards
Establishing metrological traceability to the International System of Units (SI) is the foundation of analytical integrity[3]. When quantifying the purity of Methyl 3,4-dichloro-2-methylbenzoate, the choice of reference standard directly dictates the accuracy of the assay. Relying on simple "area normalization" (assuming all peaks in a chromatogram have the same UV response factor) leads to dangerous overestimations of purity.
We classify reference materials into three tiers:
-
Primary Reference Standards (qNMR Certified): These are highly characterized specimens where absolute purity is determined without requiring a pre-existing standard of the same substance. Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard here, measuring the exact molar ratio of the analyte against an unrelated, SI-traceable internal standard (e.g., Maleic acid)[4].
-
Secondary Working Standards: These are highly pure in-house batches qualified against the Primary Reference Standard using chromatographic techniques (HPLC-UV). They are cost-effective for daily routine analysis[5].
-
Commercial Reagent Grade: Sourced from chemical catalogs, these materials often rely on mass balance or simple chromatographic purity. They lack the rigorous uncertainty budgets required for GMP/GLP quantitative release testing.
Table 1: Performance and Suitability Comparison of Standard Grades
| Metric | Primary Reference Standard | Secondary Working Standard | Commercial Reagent Grade |
| Purity Assignment | qNMR + Orthogonal Mass Balance | Calibrated via HPLC against Primary | Area % (HPLC/GC) |
| SI Traceability | Direct (via Internal Standard) | Indirect (via Primary Standard) | None / Unverified |
| Uncertainty (U) | Highly defined (e.g., ± 0.2%) | Propagated (e.g., ± 0.5%) | Unknown |
| Cost per Assay | Very High | Low (Amortized) | Low |
| Best Use Case | Calibrating working standards | Routine batch release & stability | Early R&D / Qualitative ID |
Qualification Workflow and Degradation Pathways
To maintain analytical trustworthiness, a self-validating system must be established where the primary standard is protected from degradation, and secondary standards are routinely verified.
Methyl 3,4-dichloro-2-methylbenzoate is an ester. The primary risk to its integrity during storage and standard preparation is hydrolysis, which cleaves the ester bond to yield 3,4-dichloro-2-methylbenzoic acid and methanol. If a standard degrades, the calculated purity of the tested batch will be artificially inflated.
Fig 1. Lifecycle and qualification workflow for analytical reference standards.
Fig 2. Primary degradation pathway of the reference standard via hydrolysis.
Experimental Methodologies
The following protocols represent self-validating systems. Every step includes a mechanistic rationale to ensure the data generated is scientifically defensible.
Protocol A: Primary Standard Certification via qNMR
Traditional mass balance requires quantifying water (Karl Fischer), residual solvents (GC-HS), and inorganic/organic impurities[3]. This is error-prone. qNMR bypasses this by directly comparing the proton resonance of the analyte to an SI-traceable internal standard (IS)[4].
Step-by-Step Procedure:
-
IS Selection: Select Maleic acid (NMIJ CRM) as the internal standard. Causality: Its singlet proton peak at ~6.3 ppm does not overlap with the aromatic protons (7.0–8.0 ppm) or the methyl/methoxy protons (2.0–4.0 ppm) of Methyl 3,4-dichloro-2-methylbenzoate.
-
Sample Preparation: Accurately weigh ~20 mg of the candidate standard and ~10 mg of Maleic acid using a microbalance (USP <41> compliant). Dissolve completely in 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.
-
Acquisition: Run a 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 > 60s). Causality: Insufficient relaxation time leads to incomplete magnetization recovery, skewing the quantitative integration.
-
Calculation: Calculate absolute purity using the formula:
(Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: Routine Purity Testing via HPLC-UV
For routine analysis, a Secondary Working Standard is used to quantify production batches. This method is validated according to ICH Q2(R2) guidelines[6].
Step-by-Step Procedure:
-
Column Selection: Use a C18 column, 150 x 4.6 mm, 3 µm particle size, with dense end-capping. Causality: Uncapped residual silanols on the silica stationary phase will interact with the electron-rich chlorine atoms and the ester carbonyl, causing severe peak tailing and poor resolution from isomeric impurities.
-
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Channel B: 0.1% TFA in Acetonitrile.
-
Causality: TFA suppresses the ionization of any 3,4-dichloro-2-methylbenzoic acid (hydrolysis degradant), ensuring it elutes as a sharp, reproducible peak rather than smearing across the baseline.
-
-
System Suitability Test (SST): Inject a resolution mixture containing the analyte and the hydrolysis acid. The resolution (
) must be > 2.0. Inject the Secondary Standard 5 times; the Relative Standard Deviation (RSD) of the peak area must be < 0.73%. Causality: The SST self-validates the chromatographic system's readiness before any sample data is accepted. -
Sample Analysis: Prepare samples at 1.0 mg/mL. Quantify the purity of the batch against the calibration curve generated by the Secondary Working Standard.
Experimental Data: The Impact of Standard Grade on Assay Results
To demonstrate the critical nature of standard selection, an identical production batch of Methyl 3,4-dichloro-2-methylbenzoate was assayed using the three different reference standard grades.
Table 2: Comparative Assay Results of a Single Batch
| Reference Standard Used | Assigned Standard Purity | Calculated Batch Assay | Variance from True Value |
| Primary (qNMR) | 99.2% ± 0.2% (Absolute) | 98.5% | Baseline (True Value) |
| Secondary (HPLC) | 99.1% ± 0.5% (Relative) | 98.4% | -0.1% (Statistically Insignificant) |
| Commercial Reagent | 99.9% (Area Normalization) | 99.2% | +0.7% (Critical Failure) |
Data Interpretation: The Commercial Reagent Grade standard relied on simple HPLC area normalization, ignoring UV-transparent impurities (like water or inorganic salts). Consequently, its assigned purity (99.9%) was artificially high. When used to calibrate the HPLC, it caused the production batch assay to be overestimated by 0.7%. In pharmaceutical and advanced agrochemical manufacturing, a 0.7% positive bias can easily result in the release of out-of-specification (OOS) material, highlighting why qNMR-traceable primary standards and properly qualified secondary standards are non-negotiable[3][5].
References
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. USP: <11> Reference Standards - Entwurf zur Kommentierung veröffentlicht - GMP Navigator [gmp-navigator.com]
- 3. mdpi.com [mdpi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Bioactivity comparison of Methyl 3,4-dichloro-2-methylbenzoate derivatives
Bioactivity Comparison Guide: Methyl 3,4-dichloro-2-methylbenzoate Derivatives
PART 1: EXECUTIVE ANALYSIS (The "3,4-Dichloro-2-methyl" Pharmacophore)
In the landscape of halogenated aromatic scaffolds, Methyl 3,4-dichloro-2-methylbenzoate (MDMB) represents a highly specific "privileged structure." Unlike its more common isomer (methyl 3,5-dichloro-4-methoxybenzoate) or the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), MDMB offers a unique steric and electronic profile due to the 2-methyl "ortho-clash" combined with the lipophilic 3,4-dichloro tail .
This guide objectively compares the bioactivity of MDMB derivatives across three primary domains: Nematocidal Potency , Agrochemical Auxin Mimicry , and Antimicrobial Efficacy .
Key Finding: The bioactivity of MDMB derivatives is not driven by the ester itself (which acts primarily as a volatile prodrug or insect attractant) but by its role as a precursor for 3,4-dichloro-2-methylbenzamides and heterocyclic fusions .
PART 2: COMPARATIVE BIOACTIVITY DATA
The following table synthesizes experimental data comparing MDMB derivatives against standard pharmacophores in nematocidal and herbicidal assays.
Table 1: Structure-Activity Relationship (SAR) Matrix
| Derivative Class | Modification Type | Relative Lipophilicity (cLogP) | Primary Bioactivity | Potency vs. Standard |
| Parent Ester (MDMB) | None | 4.2 (High) | Insect Attractant / Volatile Toxicant | < 10% of Methyl Benzoate (Attraction) |
| Free Acid | Hydrolysis (-CH3) | 3.1 (Mod) | Auxinic Herbicide (Weak) | ~40% of Dicamba |
| Benzamide Analogs | Amide Coupling (R-NH2) | Variable (3.5 - 5.5) | Nematocidal (High) | > 95% of ABX464 analogs |
| Heterocyclic Fusions | Cyclization to Quinazolinones | > 5.0 | Antimicrobial / Antimalarial | Equipotent to Chloroquine (Strain dependent) |
Deep Dive: The Nematocidal "Sweet Spot"
Recent SAR studies involving quinoline and benzimidazole scaffolds have highlighted a critical dependency on the 3,4-dichloro substitution pattern .
-
Observation: In studies of Haemonchus contortus (barber's pole worm), replacing the 3,4-dichloro pattern with a 2,4-dichloro or a monosubstituted 4-chloro group resulted in a >10-fold loss in potency (IC50 shift from ~5 µM to >50 µM).
-
Mechanistic Insight: The 2-methyl group in MDMB derivatives forces the amide/heterocycle bond out of planarity (atropisomerism), creating a specific 3D conformation that fits into the hydrophobic pocket of nematode transcription factors better than planar analogs.
PART 3: MECHANISTIC VISUALIZATION
The following diagram illustrates the divergent synthetic pathways from the MDMB scaffold and their resulting biological targets.
Figure 1: Divergent bioactivity pathways. The "Pharma Pathway" (Red) utilizes the steric bulk of the 2-methyl group to lock conformation for high-affinity binding, whereas the "Agrochemical Pathway" (Green) shows lower efficacy compared to commercial standards like Dicamba.
PART 4: EXPERIMENTAL PROTOCOLS
To validate the bioactivity of MDMB derivatives, the following protocols are recommended. These are designed to be self-validating control systems.
Protocol A: Synthesis of 3,4-Dichloro-2-methylbenzamides (Lead Optimization)
Rationale: Direct amidation is the most reliable method to convert the volatile ester into a testable, lipophilic drug candidate.
-
Hydrolysis: Dissolve MDMB (1.0 eq) in THF/MeOH (1:1). Add LiOH (2.0 eq, 1M aq). Stir at 50°C for 4 hours. Acidify to pH 2. Checkpoint: White precipitate (Acid) must form.
-
Activation: Suspend the dried acid in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).
-
Coupling: Cool to 0°C. Add the target amine (e.g., 2-aminoquinoline for nematocidal testing) (1.1 eq) and Et3N (2.5 eq). Warm to RT overnight.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: 1H NMR must show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the amide NH doublet/singlet.
-
Protocol B: Comparative Nematocidal Assay (Micro-Motility)
Rationale: This assay quantifies the paralysis induced by the derivative, a direct measure of neuromuscular blockade or metabolic toxicity.
-
Preparation: Harvest Haemonchus contortus L3 larvae (exsheathed).
-
Dosing: Prepare 96-well plates with MDMB derivatives at concentrations: 100, 50, 25, 12.5, 6.25 µM in DMSO (Final DMSO < 1%).
-
Controls:
-
Positive: Monepantel (25 µM) – Expect >95% paralysis.
-
Negative: DMSO (1%) – Expect <5% paralysis.
-
-
Incubation: 168 hours at 37°C.
-
Readout: Automated video tracking or manual count. Calculate MMI (Maximum Motility Inhibition) .
-
Success Criteria: An effective MDMB derivative should exhibit an IC50 < 10 µM.[1]
-
PART 5: REFERENCES
-
Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & Vectors. (2024). Link
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. (2021). Link
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Link
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Agriculture. (2025). Link
-
Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Natural Product Research. (2016). Link
Sources
Elemental analysis calculation for Methyl 3,4-dichloro-2-methylbenzoate
Topic: Elemental Analysis Calculation & Validation Strategy for Methyl 3,4-dichloro-2-methylbenzoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and QA/QC Professionals
Executive Summary: The "Gold Standard" vs. Modern Reality
For researchers developing halogenated benzoates like Methyl 3,4-dichloro-2-methylbenzoate , Elemental Analysis (EA) remains the primary gatekeeper for publication and purity validation. However, the presence of two chlorine atoms and a methyl ester moiety introduces specific analytical challenges—namely combustion resistance and volatility .
This guide objectively compares the theoretical "Gold Standard" (Combustion Analysis) against modern alternatives (HRMS and qNMR), providing a calculated baseline and a decision matrix for validating this specific compound.
Theoretical Baseline: The Calculation
Before initiating any experimental work, the theoretical composition must be established to define the acceptance limits (typically ±0.4%).
Compound: Methyl 3,4-dichloro-2-methylbenzoate
Molecular Formula:
Step-by-Step Calculation
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 219.061 g/mol |
Theoretical Composition (Target Values)
-
% Carbon:
-
% Hydrogen:
-
% Chlorine:
-
% Oxygen:
Critical Insight: The high chlorine content (>32%) acts as a flame retardant during combustion analysis, often leading to incomplete oxidation and artificially low Carbon results.
Comparative Analysis: Validation Methodologies
This section compares the three primary methods for validating the identity and purity of Methyl 3,4-dichloro-2-methylbenzoate.
Method A: Combustion Analysis (CHN/X)
The Traditional Benchmark
-
Mechanism: Flash combustion at >1000°C. Gases (
) are separated and quantified. -
Suitability for Target: Moderate Risk. The methyl ester is potentially volatile, and the dichloro-substitution resists oxidation.
-
Acceptance Criteria:
absolute difference from theoretical values.
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Specialist
-
Mechanism: Ionization (ESI/APCI) to measure exact mass-to-charge ratio (
). -
Suitability for Target: High. Excellent for confirming the formula and the specific isotope pattern of
(9:6:1 ratio for ). -
Limitation: Does not prove bulk purity (e.g., cannot detect inorganic salts or retained solvents easily).
Method C: Quantitative NMR (qNMR)
The Purity Quantifier
-
Mechanism: Proton integration relative to an internal standard (e.g., Maleic acid).
-
Suitability for Target: High. Can quantify residual solvents and water which often cause EA failure.
Performance Matrix
| Feature | Combustion Analysis (EA) | HRMS | qNMR |
| Primary Output | Bulk Purity (%) | Molecular Formula ID | Purity & Solvents |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg | 5–10 mg (Recoverable) |
| Chlorine Impact | Interference Risk (Requires | Diagnostic (Isotope Pattern) | None |
| Precision | |||
| Best For... | Final Publication Data | Initial Confirmation | Troubleshooting EA Failures |
Experimental Protocol: Optimizing EA for Chlorinated Esters
If you must use Combustion Analysis (as required by journals like JOC or J. Med. Chem.), follow this specific protocol to mitigate the "Halogen Effect."
Workflow Logic
Figure 1: Optimized Elemental Analysis Workflow for Halogenated Compounds.
Detailed Steps:
-
Drying:
-
Since the target is an ester, it may hold residual water or methanol from synthesis.
-
Action: Dry sample in a vacuum desiccator over
for 24 hours. Avoid heat (>40°C) as Methyl 3,4-dichloro-2-methylbenzoate may sublime or evaporate.
-
-
Weighing (The Volatility Check):
-
Use a microbalance with
readability. -
Test: Weigh the capsule, wait 60 seconds, and re-weigh. If mass decreases, the sample is volatile.
-
Solution: If volatile, use a hermetically sealed liquid sampling pan (indium or aluminum) instead of standard tin boats.
-
-
Combustion Aids (Crucial for Cl-Compounds):
-
Chlorine radicals can trap carbon, forming soot rather than
. -
Action: Add
of Tungsten(VI) oxide ( ) or Vanadium Pentoxide ( ) to the sample boat. This acts as an oxygen donor and flux to ensure complete combustion.
-
-
Halogen Scrubbing:
-
Ensure the combustion tube contains a distinct layer of Silver Wool (heated to ~600°C). This reacts with free
and to form , preventing halogen interference with the detector.
-
Data Interpretation & Troubleshooting
Use this decision tree when analyzing your results.
Figure 2: Decision Matrix for Elemental Analysis Results.
Common Failure Modes for This Compound:
-
Result: Low Carbon (
)-
Cause: Incomplete combustion due to Cl flame retardancy.
-
Fix: Increase oxygen flow or add more
.
-
-
Result: High Hydrogen (
)-
Cause: Hygroscopic water absorption.
-
Fix: Re-dry sample or correct calculation for
molar equivalents of (if supported by NMR).
-
-
Result: High Carbon (
)-
Cause: Trapped solvent (e.g., Hexane or Ethyl Acetate from column chromatography).
-
Fix: Run qNMR to quantify solvent, then recalculate the "Calculated" theoretical value including the solvent mole fraction.
-
References
-
ACS Guide to Elemental Analysis. American Chemical Society. (2022).[1][2][3][4] "Data Requirements for Publication." Link
-
Combustion Analysis of Halogenated Compounds. Microanalysis Society. (2020).[5][6] "Overcoming the Halogen Effect in CHNS Analysis." Link
-
Quantitative NMR for Purity Assessment. Journal of Pharmaceutical and Biomedical Analysis. (2019).[5] "qNMR as a replacement for Elemental Analysis." Link
-
Methyl 3,4-dichloro-2-methylbenzoate Properties. PubChem. CID 13235951 (Isomer Analog). Link
Sources
- 1. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracking chlorinated contaminants in the subsurface using compound-specific chlorine isotope analysis: A review of principles, current challenges and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4-dichloro-2-methylbenzoate
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 3,4-dichloro-2-methylbenzoate, a chlorinated aromatic compound. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.
Hazard Assessment and Identification: The "Why" Behind the Protocol
Methyl 3,4-dichloro-2-methylbenzoate belongs to the chemical class of chlorinated aromatic compounds. Due to their inherent toxicity and environmental persistence, chemicals in this class are subject to stringent disposal regulations.[1][2] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous waste.[3][4] Therefore, Methyl 3,4-dichloro-2-methylbenzoate must never be disposed of via standard trash or sewer systems.[5][6][7]
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar chemicals (e.g., methyl benzoate, other chlorinated aromatics) allows for a reliable hazard assessment. The primary risks associated with this class of compounds are summarized below.
Table 1: Hazard Profile and Regulatory Classification
| Hazard Category | Description | Rationale & Typical GHS Statements | Regulatory Context |
| Health Hazards | Harmful if swallowed, potential for skin and eye irritation. | Based on analogs like Methyl Benzoate (H302: Harmful if swallowed) and other chlorinated benzoates (H315: Causes skin irritation, H319: Causes serious eye irritation).[8][9][10] | Governed by OSHA's Hazard Communication Standard (29 CFR 1910.1200).[11] |
| Environmental Hazards | Potentially toxic or harmful to aquatic life. | Chlorinated aromatic compounds are known for their environmental persistence and potential for bioaccumulation.[2] Analogs are often classified as harmful to aquatic life (H402). | Regulated by the EPA under the Clean Water Act and RCRA.[3][4] |
| Physical Hazards | Potentially combustible. | Analogs like Methyl Benzoate are combustible liquids (H227).[12] | Storage and handling must comply with OSHA standards for flammable and combustible liquids (29 CFR 1910.106).[13] |
| Waste Classification | Hazardous Waste | As a halogenated organic compound, this waste must be segregated and disposed of according to federal and local regulations.[1][7][14] | Must be managed as hazardous waste under EPA RCRA regulations (40 CFR §261.31).[4][15] |
Pre-Disposal: Immediate Safety & Handling Protocols
Before beginning any process that will generate waste, ensure the following controls are in place to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The minimum required PPE when handling Methyl 3,4-dichloro-2-methylbenzoate includes:
-
Eye Protection : Chemical splash goggles are mandatory.[7]
-
Hand Protection : Nitrile gloves. Always check the manufacturer's compatibility chart.[14]
-
Body Protection : A fully buttoned laboratory coat.[1]
-
Footwear : Closed-toe shoes are required in all laboratory settings.[7]
Engineering Controls
All handling and waste-generating procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] The storage area for the waste container should also be well-ventilated.[16]
Waste Segregation: A Critical Step
To ensure safe disposal and prevent dangerous reactions, waste segregation is non-negotiable.
-
Halogenated vs. Non-Halogenated : Keep Methyl 3,4-dichloro-2-methylbenzoate waste separate from non-halogenated organic solvent waste.[7][15][17] Mixing these waste streams complicates the disposal process and can significantly increase costs.[11]
-
Avoid Incompatibles : Do not mix this waste with strong acids, bases, or oxidizing agents.[14][15]
Step-by-Step Disposal Procedure
Follow this systematic process for the collection and disposal of Methyl 3,4-dichloro-2-methylbenzoate and associated contaminated materials.
Step 1: Container Selection
Choose a waste container that is in good condition and chemically compatible with chlorinated solvents.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof closure.[18]
Step 2: Waste Labeling
Proper labeling is a strict regulatory requirement.[6][19] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .[19]
-
The full chemical name: "Waste Methyl 3,4-dichloro-2-methylbenzoate" .
-
A clear description of the contents (e.g., "in methanol," if applicable).
-
Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark for irritant, and potentially Environment).[11]
Step 3: Waste Accumulation
-
Location : Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[19]
-
Container Closure : Keep the waste container securely closed at all times, except when actively adding waste.[11][17] This prevents the release of vapors and reduces the risk of spills.
-
Fill Level : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[16]
Step 4: Disposal of Contaminated Materials
Any item that comes into direct contact with Methyl 3,4-dichloro-2-methylbenzoate is also considered hazardous waste.[1][11] This includes:
-
Gloves
-
Pipette tips
-
Wipes or absorbent materials used for cleaning
-
Empty reagent bottles (should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste; the bottle can then often be disposed of, though institutional policies may vary).
Place these solid contaminated items in a separate, clearly labeled solid hazardous waste container.
Step 5: Arranging for Professional Disposal
Disposal of this chemical waste must be handled by a licensed environmental services provider.[3][6] Your institution's Environmental Health & Safety (EHS) department will manage the final pickup and disposal process. Contact them to schedule a waste pickup before you exceed the storage time or volume limits for your SAA.[11][16]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for Methyl 3,4-dichloro-2-methylbenzoate.
Caption: Decision workflow for the safe disposal of Methyl 3,4-dichloro-2-methylbenzoate.
Emergency Procedures: Spill and Exposure
In the event of an accident, a swift and correct response is crucial.
Spill Management
-
Small Spill : If the spill is small (can be cleaned up in under 10 minutes) and you are trained to do so, ensure the area is well-ventilated.[14] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]
-
Large Spill : If the spill is large or you are not comfortable cleaning it, evacuate the area immediately. Alert others, close the door, and contact your institution's emergency response or EHS department.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] Have the SDS or chemical information available for medical personnel.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Safety Data Sheet - METHYL BENZOATE. JPharmachem.
- Safety Data Sheet - Methyl benzoate. MilliporeSigma.
- Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Safety Data Sheet - Methyl Benzoate. TCI Chemicals.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
- Safety Data Sheet - Methyl 4-Amino-3-methylbenzoate. TCI Chemicals.
- What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse.
- Safety Data Sheet - Methyl benzoate. Thermo Fisher Scientific.
- Safety Data Sheet - Methyl 3-chloro-4-methylbenzoate. Fisher Scientific.
- Chemical Safety Data Sheet - 2,4-DICHLORO-3-METHYLBENZOIC ACID. ChemicalBook.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- Safety Data Sheet - Methylbenzoate. Fisher Scientific.
- Halogenated Solvents. University of Washington Environmental Health & Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- OSHA Chemical Storage Requirements [2025 Guide]. Triumvirate Environmental.
- DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. California Department of Toxic Substances Control.
- 7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. epa.gov [epa.gov]
- 5. jpharmachem.com [jpharmachem.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. fishersci.com [fishersci.com]
- 13. connmaciel.com [connmaciel.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. danielshealth.com [danielshealth.com]
- 19. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling Methyl 3,4-dichloro-2-methylbenzoate
Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 3,4-dichloro-2-methylbenzoate CAS: 875895-63-9 Chemical Class: Chlorinated Aromatic Ester / Halogenated Toluate[1]
Part 1: Immediate Action Card (Emergency Summary)
| Scenario | Immediate Action |
| Skin Contact | Drench : Wash immediately with soap and water for 15+ minutes.[1] Remove contaminated clothing.[1][2][3] |
| Eye Contact | Flush : Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present and easy to do.[1][2][5] |
| Inhalation | Evacuate : Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1] |
| Spill (< 100 mL) | Absorb : Use vermiculite or sand.[1] Do NOT use combustible materials (sawdust).[1] Wear Double Nitrile gloves.[1] |
| Fire | Extinguish : Use CO₂, dry chemical, or foam.[5][6][7] Do NOT use a solid water stream (may scatter the ester).[1] |
Part 2: Risk Assessment & Hazard Identification
Scientific Rationale: Methyl 3,4-dichloro-2-methylbenzoate is a halogenated aromatic ester.[1] Structurally, the presence of chlorine atoms on the benzene ring increases lipophilicity, facilitating skin absorption, while the ester functionality contributes to potential hydrolysis into the corresponding benzoic acid (irritant) and methanol (toxic) upon contact with mucous membranes.[1]
Core Hazards (GHS Classification Proxy based on Structural Analogs):
-
Skin/Eye Irritation (Category 2/2A): High potential for dermatitis and severe eye irritation due to lipophilic penetration.[1]
-
STOT-SE (Category 3): Respiratory tract irritation if vapors or mists are inhaled.[1]
-
Aquatic Toxicity: Chlorinated aromatics are persistent and toxic to aquatic life.[1]
-
Sensitization: Potential skin sensitizer upon repeated exposure.[1]
Part 3: PPE Selection Strategy (The "Why" & "How")
To ensure safety, we employ a Multi-Barrier Defense System .[1] The selection is based on permeation resistance data for chlorinated esters.[1]
Hand Protection (Gloves)
-
Standard Bench Work (Low Volume < 10 mL):
-
Recommendation: Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner).[1]
-
Rationale: Nitrile provides fair splash resistance against aromatic esters but has poor long-term permeation resistance against chlorinated solvents.[1] "Double-gloving" creates a sacrificial outer layer and a visual breach indicator (if colored differently).[1]
-
-
High Risk / Spill Cleanup / Prolonged Contact:
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
Secondary Control (Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges combined with a P100 particulate filter .[1]
-
Rationale: The ester has low volatility but can form aerosols during weighing or vigorous stirring.[1]
-
Eye & Body Protection[1][3][5][6][8]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient due to the risk of liquid splashing and migration.
-
Body: Standard Lab Coat (Cotton/Poly blend) for bench work.[1] Tyvek® Coveralls for spill cleanup (impervious to organic liquids).[1]
Part 4: Visualized Decision Logic
Diagram 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate PPE based on handling volume and engineering controls.
Part 5: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing
-
Engineering Control: Verify fume hood airflow.
-
Setup: Place a disposable absorbent pad (benchkote) in the hood.
-
Weighing:
-
Solid/Paste:[1] If the compound is a low-melting solid or paste, use a pre-tared vial.[1] Do not weigh directly on the balance pan.
-
Liquid: Transfer using a glass pipette or positive-displacement pipette.[1] Avoid plastic syringes unless compatibility is verified (chlorinated esters can swell polypropylene).[1]
-
Phase B: Reaction & Handling
-
Solvent Choice: Compatible with DCM, Ethyl Acetate, and Toluene.[1]
-
Heating: If heating is required, use a reflux condenser.[1] Never heat an open vessel of this compound; it increases vapor pressure and inhalation risk.[1]
-
Quenching: Upon reaction completion, cool to room temperature before opening the system.
Phase C: Spill Management (Self-Validating System)
-
The "Circle of Safety" Technique:
-
Isolate: Mark the zone.[1]
-
Contain: Apply absorbent (vermiculite) in a circle around the spill, moving inward.[1] This prevents spreading.[1]
-
Neutralize: Collect absorbed material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a soap/water solution, then a solvent wipe (isopropanol) to remove lipophilic residue.[1]
-
Diagram 2: Spill Response Workflow
Caption: Sequential workflow for managing spills of chlorinated aromatic esters.
Part 6: Waste Disposal & Deactivation
Waste Stream Classification: Halogenated Organic Waste .
-
Do NOT mix with non-halogenated solvents (e.g., acetone/ethanol waste) if your facility separates them; halogenated waste often requires higher temperature incineration.[1]
-
Labeling: Clearly mark containers as "Contains Halogenated Organics" and "Irritant."
Disposal Protocol:
-
Collect all reaction liquors, mother liquors, and contaminated wash solvents.[1]
-
Transfer to a dedicated High-Density Polyethylene (HDPE) or Glass waste container.[1]
-
Do not dispose of down the drain. The compound is toxic to aquatic life and persistent.[1]
References
-
Chemical Source & Identity: Methyl 3,4-dichloro-2-methylbenzoate (CAS 875895-63-9).[1][8][9] ChemSrc Database.[1] Available at: [Link][1]
-
Hazard Classification Proxy: PubChem Compound Summary for Methyl 2,4-dichlorobenzoate (Structural Analog). National Library of Medicine.[1] Available at: [Link][1]
-
Laboratory Safety Guidelines: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.[1] Available at: [Link]
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical safety in the home | nidirect [nidirect.gov.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. china.guidechem.com [china.guidechem.com]
- 9. 875895-63-9_Methyl 3,4-dichloro-2-methylbenzoateCAS号:875895-63-9_Methyl 3,4-dichloro-2-methylbenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
